Product packaging for Rauvotetraphylline E(Cat. No.:)

Rauvotetraphylline E

Cat. No.: B12323291
M. Wt: 334.4 g/mol
InChI Key: UFDPRYZHVYKRKM-UHFFFAOYSA-N
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Description

Rauvotetraphylline E is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O3 B12323291 Rauvotetraphylline E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPRYZHVYKRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Data of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline E, a monoterpene indole alkaloid. The data presented here is crucial for the identification, characterization, and further development of this natural product. The information is based on the initial isolation and structural elucidation of this compound from the aerial parts of Rauvolfia tetraphylla.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was pivotal in determining the molecular formula of this compound. The positive ion mode was utilized for this analysis.

ParameterObserved ValueCalculated ValueMolecular Formula
[M+H]⁺ (m/z)335.1388335.1395C₂₀H₁₉N₂O₃
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
38.16s
57.99d7.8
64.90br s
97.49d8.1
107.15t7.7
117.39t7.7
127.71d8.1
14a3.24m
14b2.92m
154.30br s
17a4.54d12.3
17b4.29d12.3
181.88s
195.86s
N1-H12.01s

¹³C NMR Data (DMSO-d₆)

PositionδC (ppm)Type
2135.1C
3142.2CH
5128.9CH
654.0CH
7108.4C
8127.1C
9121.5CH
10119.2CH
11121.9CH
12112.1CH
13137.0C
1433.9CH₂
1550.9CH
16107.1C
1751.9CH₂
1812.2CH₃
19120.3CH
20133.0C
21152.0C
COOH170.3C

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Instrumentation : The HRESIMS data were acquired using an API QSTAR Pulsar i hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization Mode : Positive ion electrospray ionization (ESI) was employed.

  • Data Acquisition : Data was collected in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration : The instrument was calibrated to ensure high mass accuracy for the determination of the elemental composition.

  • Sample Preparation : The isolated compound was dissolved in a suitable solvent, typically methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for NMR analysis. The residual solvent peaks were used as internal standards for chemical shift referencing.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired to determine the proton chemical shifts, coupling constants (J values), and multiplicities of the signals.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Spectroscopy : A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were utilized to establish the connectivity and spatial relationships of protons and carbons, leading to the complete structural elucidation of this compound.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_result Outcome A Plant Material (Rauvolfia tetraphylla) B Extraction A->B C Chromatographic Separation B->C D Pure Compound (this compound) C->D E HRESIMS Analysis D->E F 1D NMR (¹H, ¹³C) D->F H Data Interpretation E->H G 2D NMR (COSY, HSQC, HMBC, ROESY) F->G G->H I Structure Elucidation H->I J Final Structure of this compound I->J

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the logical relationship and the information derived from each primary spectroscopic technique used in the structure elucidation of this compound.

Logical_Relationship cluster_data_acquisition Data Acquisition cluster_information_derived Information Derived cluster_conclusion Conclusion HRESIMS HRESIMS Formula Molecular Formula HRESIMS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton_Carbon_Framework Proton & Carbon Environments NMR_1D->Proton_Carbon_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC, ROESY) Connectivity ¹H-¹H & ¹H-¹³C Connectivity NMR_2D->Connectivity Structure Structure Elucidation Formula->Structure Proton_Carbon_Framework->Structure Connectivity->Structure

Caption: Logical flow from spectroscopic data to structure elucidation.

Rauvotetraphylline E: A Technical Guide on Natural Abundance, Yield, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a monoterpene indole alkaloid isolated from species of the Rauvolfia genus, a group of plants well-known for their rich content of bioactive alkaloids such as reserpine and ajmaline. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, isolation yield, experimental protocols for its extraction, and preliminary insights into its biological activity. As a relatively recently discovered compound, research into its specific pharmacological properties and mechanisms of action is ongoing. This document aims to consolidate the available scientific literature to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Yield of this compound

Quantitative data on the specific natural abundance and percentage yield of this compound in Rauvolfia species are not extensively documented in the current scientific literature. However, the initial isolation and characterization of this compound were reported from the aerial parts of Rauvolfia tetraphylla L.[1][2][3].

In the primary study by Gao et al. (2012), five new indole alkaloids, designated Rauvotetraphyllines A–E, were isolated. While the precise starting quantity of the plant material was not specified in a way that allows for a direct yield calculation of this compound, the study does provide the final isolated amounts of each new compound. This information offers a relative indication of its presence in the plant extract.

Table 1: Isolated Amounts of Rauvotetraphyllines from Rauvolfia tetraphylla

CompoundIsolated Amount (mg)
Rauvotetraphylline A12
Rauvotetraphylline B8
Rauvotetraphylline C5
Rauvotetraphylline D7
This compound 9

Source: Gao Y, Zhou D, Kong L, et al. Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla. Nat Prod Bioprospect. 2012;2(2):65-69.[1][2][3]

It is important to note that the yields of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and the specific plant part used for extraction. Further quantitative studies employing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to determine the precise concentration of this compound in various Rauvolfia species and different plant tissues.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla, as described in the scientific literature[1][2][3].

Plant Material and Extraction
  • Plant Material: The air-dried and powdered aerial parts of Rauvolfia tetraphylla L. are used as the starting material.

  • Extraction Solvent: The powdered plant material is subjected to percolation with 95% ethanol at room temperature.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then suspended in a 0.5% hydrochloric acid (HCl) solution and partitioned with ethyl acetate (EtOAc). The acidic aqueous layer, containing the alkaloids, is collected.

  • Basification and Re-extraction: The acidic solution is basified with a 10% sodium hydroxide (NaOH) solution to a pH of 9-10 and then extracted with chloroform (CHCl₃).

  • Final Crude Alkaloid Fraction: The chloroform extract is concentrated under reduced pressure to obtain the total crude alkaloid fraction.

Isolation and Purification
  • Column Chromatography (Silica Gel): The crude alkaloid fraction is subjected to column chromatography over a silica gel column (200–300 mesh).

  • Elution Gradient: A gradient elution system of chloroform-methanol (CHCl₃-MeOH) with increasing polarity (from 100:0 to 80:20, v/v) is used to separate the alkaloids into several fractions.

  • Column Chromatography (Sephadex LH-20): The fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with a chloroform-methanol (CHCl₃-MeOH) mixture (1:1, v/v).

  • Preparative Thin-Layer Chromatography (pTLC): Final purification of this compound is achieved using preparative thin-layer chromatography (pTLC) with a developing solvent system of chloroform-methanol-acetone (CHCl₃-MeOH-Me₂CO, 8:1:1, v/v).

Structure Elucidation

The structure of the isolated this compound is determined using various spectroscopic methods, including:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectroscopy.

  • Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy.

Experimental_Workflow Plant Air-dried, powdered aerial parts of Rauvolfia tetraphylla Extraction Percolation with 95% Ethanol Plant->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Acid-Base Partitioning (0.5% HCl / EtOAc) Crude_Extract->Partitioning Aqueous_Layer Acidic Aqueous Layer (Alkaloids) Partitioning->Aqueous_Layer Basification Basification (10% NaOH) & Chloroform Extraction Aqueous_Layer->Basification Crude_Alkaloids Total Crude Alkaloids Basification->Crude_Alkaloids Silica_Gel_CC Silica Gel Column Chromatography (CHCl3-MeOH gradient) Crude_Alkaloids->Silica_Gel_CC Fractions Separated Fractions Silica_Gel_CC->Fractions Sephadex_CC Sephadex LH-20 Column Chromatography (CHCl3-MeOH, 1:1) Fractions->Sephadex_CC Purified_Fractions Further Purified Fractions Sephadex_CC->Purified_Fractions pTLC Preparative Thin-Layer Chromatography (CHCl3-MeOH-Me2CO, 8:1:1) Purified_Fractions->pTLC Rauvotetraphylline_E Pure this compound pTLC->Rauvotetraphylline_E Structure_Elucidation Spectroscopic Analysis (HRESIMS, NMR, UV, IR) Rauvotetraphylline_E->Structure_Elucidation

Caption: Experimental workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Cytotoxicity Studies

Preliminary in vitro studies have been conducted to evaluate the cytotoxic activity of Rauvotetraphyllines A-E. The compounds were tested against a panel of five human cancer cell lines:

  • HL-60: Human promyelocytic leukemia cells

  • SMMC-7721: Human hepatoma cells

  • A-549: Human lung adenocarcinoma cells

  • MCF-7: Human breast adenocarcinoma cells

  • SW-480: Human colon adenocarcinoma cells

The results of these assays indicated that this compound, along with the other four related alkaloids, was inactive against these cell lines, exhibiting IC₅₀ values greater than 40 μM[4].

Signaling Pathways: A Broader Perspective on Indole Alkaloids

As of the current literature, the specific signaling pathways modulated by this compound have not been elucidated. However, the broader class of indole alkaloids is known to interact with various cellular signaling cascades. For instance, several indole alkaloids have been shown to exert their biological effects, including anticancer activities, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][5].

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. It is often dysregulated in cancer, making it a key target for therapeutic intervention.

MAPK_Pathway Indole_Alkaloid Indole Alkaloid (e.g., Vincristine, Evodiamine) MAPK_Pathway MAPK Signaling Pathway Indole_Alkaloid->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Apoptosis->Cancer_Progression

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The sarpagine-related monoterpenoid indole alkaloids (MIAs), including the clinically significant antiarrhythmic agent ajmaline, represent a class of natural products with complex, cage-like architectures and significant pharmacological activities.[1][2] Predominantly isolated from plants of the Apocynaceae family, such as Rauwolfia serpentina, these compounds are the end products of a complex and highly regulated biosynthetic pathway.[1][3] This technical guide provides an in-depth exploration of the core biosynthetic route leading to sarpagine and ajmaline-type alkaloids. It details the key enzymatic steps, summarizes critical quantitative data, presents relevant experimental protocols, and visualizes the pathway to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Overview of the Biosynthetic Pathway

The biosynthesis of all sarpagine-related alkaloids originates from two primary precursors: the amino acid tryptophan and the iridoid glucoside secologanin.[4][5] The pathway can be conceptually divided into three major phases:

  • Formation of the Universal Precursor: The condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine, the central intermediate for over 3,000 MIAs.[1][6]

  • Assembly of the Sarpagan Skeleton: A series of enzymatic transformations of the strictosidine aglycone, culminating in the formation of polyneuridine aldehyde, which features the characteristic C5-C16 bond of the sarpagan framework.[1][5]

  • Diversification to Ajmaline-Type Alkaloids: A downstream branch of the pathway where polyneuridine aldehyde is converted through a multi-step enzymatic cascade into vinorine, vomilenine, and ultimately, ajmaline.[3][4]

The complete pathway involves a diverse array of enzyme families, including synthases, glucosidases, cytochrome P450-dependent monooxygenases, esterases, reductases, acetyltransferases, and methyltransferases.[3][5]

Biosynthetic_Pathway_Overview Figure 1: High-Level Overview of Sarpagine/Ajmaline Biosynthesis cluster_precursors Primary Precursors cluster_core Core Pathway cluster_products Sarpagine/Ajmaline Branch Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Multiple Steps (TDC, STR) Secologanin Secologanin Secologanin->Strictosidine Multiple Steps (TDC, STR) Polyneuridine_Aldehyde Polyneuridine_Aldehyde Strictosidine->Polyneuridine_Aldehyde Multiple Steps (SG, SBE) Sarpagine Sarpagine Polyneuridine_Aldehyde->Sarpagine Multiple Steps (PNAE, VeR) Ajmaline Ajmaline Polyneuridine_Aldehyde->Ajmaline ~10 Steps (PNAE, VS, VH, VR...)

Caption: High-Level Overview of Sarpagine/Ajmaline Biosynthesis.

Detailed Biosynthetic Steps and Key Enzymes

Formation of Strictosidine

The pathway begins with the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC) .[4][5] Concurrently, secologanin is synthesized from the methylerythritol 4-phosphate (MEP) pathway.[5] The first committed step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin.[6][7] This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively yields 3α-(S)-strictosidine.[6][7] STR is a highly stable enzyme that shows remarkable substrate specificity and requires no cofactors.[8]

From Strictosidine to the Sarpagan Core

Strictosidine is transported into the plant cell vacuole, where it is deglycosylated by strictosidine β-D-glucosidase (SG) to form a highly reactive aglycone.[1][3] This unstable intermediate is then converted into the sarpagan skeleton through a critical C5–C16 bond formation. This reaction is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent enzyme, which converts the strictosidine-derived intermediate, geissoschizine, into polyneuridine aldehyde.[1][9][10]

The Ajmaline Branch Pathway

Polyneuridine aldehyde stands at a crucial branch point, leading to both sarpagan and ajmalan alkaloids.[1][11] The pathway to ajmaline involves the following characterized enzymatic sequence:

  • Polyneuridine Aldehyde Esterase (PNAE): This highly specific hydrolase converts the C10-monoterpenoid unit of polyneuridine aldehyde into a C9-unit by hydrolyzing the methyl ester group, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine.[11][12][13] PNAE is exceptionally substrate-specific and plays a key role in committing intermediates to the sarpagine/ajmaline framework.[12][14]

  • Vinorine Synthase (VS): This enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine to form vinorine.[15][16][17] This reaction establishes the complete ajmalan skeleton.

  • Vinorine Hydroxylase (VH): Vinorine undergoes hydroxylation to produce vomilenine.[4] This step is catalyzed by vinorine hydroxylase, a cytochrome P450 enzyme.[18]

  • Vomilenine Reductases (VR and DHVR): The conversion of vomilenine to 17-O-acetylnorajmaline involves two distinct, NADPH-dependent reduction steps.[4][19] First, vomilenine reductase (VR) saturates the indolenine double bond to form 1,2-dihydrovomilenine.[4][20] Subsequently, 1,2-dihydrovomilenine reductase (DHVR) reduces the 19,20-double bond.[18][19]

  • Final Modifications (AAE and NAMT): The final steps involve tailoring enzymes. Acetylajmalan esterase (AAE) deacetylates 17-O-acetylnorajmaline to yield norajmaline.[4] Finally, norajmaline N-methyltransferase (NAMT) methylates the indole nitrogen of norajmaline to produce the final product, ajmaline.[4][21]

Sarpagine_Ajmaline_Pathway Figure 2: Detailed Biosynthetic Pathway to Ajmaline Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SG Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine (Spontaneous) Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE (P450) Epi_Vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->Epi_Vellosimine PNAE Vinorine Vinorine Epi_Vellosimine->Vinorine VS (+ Acetyl-CoA) Vomilenine Vomilenine Vinorine->Vomilenine VH (P450) Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR (+ NADPH) Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR (+ NADPH) Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NAMT

Caption: Detailed Biosynthetic Pathway to Ajmaline.

Quantitative Data Summary

The biochemical characterization of enzymes in the sarpagine-ajmaline pathway has yielded valuable quantitative data, which is essential for applications in metabolic engineering and synthetic biology.

Table 1: Properties of Key Biosynthetic Enzymes

EnzymeAbbreviationSource OrganismM (kDa)Substrate(s)K (µM)Optimal pH
Strictosidine SynthaseSTRCatharanthus roseus34Tryptamine23006.8
Secologanin3400
Polyneuridine Aldehyde EsterasePNAERauwolfia serpentina32.5Polyneuridine Aldehyde-7.5
Vinorine SynthaseVSRauwolfia serpentina-Gardneral (16-epi-vellosimine)7.5-
Acetyl-CoA57
Vomilenine ReductaseVRRauwolfia serpentina43Vomilenine-5.7 - 6.2

Data compiled from references[8][15][20]. Note: K values for PNAE and VR were not detailed in the provided search results.

Experimental Protocols

The elucidation of this pathway has relied on a combination of classical enzymology and modern molecular biology techniques. Below are representative protocols derived from foundational studies.

Protocol: Assay for Polyneuridine Aldehyde Esterase (PNAE) Activity

This protocol is adapted from the initial characterization of PNAE from Rauwolfia serpentina cell suspension cultures.[12]

  • Enzyme Source: Prepare a crude or partially purified protein extract from R. serpentina cell suspension cultures.

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 10 µg of enzyme protein extract.

    • 3.5 nmol of polyneuridine aldehyde substrate.

    • Potassium phosphate (KPi) buffer (0.1 M, pH 7.0) to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding a small volume of methanol or by flash freezing.

  • Product Analysis: Analyze the reaction mixture using thin-layer chromatography (TLC). Spot the mixture onto a silica gel plate and develop using an appropriate solvent system. Visualize spots under UV light and compare with a standard of the product (16-epivellosimine) to confirm enzymatic conversion.[12] The specific enzyme activity can be quantified using methods like radio-TLC if a radiolabeled substrate is used.

Protocol: Functional Cloning and Characterization of Vinorine Synthase (VS)

This workflow outlines the "reverse genetics" approach used to identify and characterize the gene encoding vinorine synthase.[3][15]

  • Enzyme Purification: Purify Vinorine Synthase from Rauwolfia cell cultures to homogeneity using standard chromatographic techniques.

  • Peptide Sequencing: Subject the purified protein to proteolytic digestion (e.g., with trypsin) and sequence the resulting peptides using Edman degradation or mass spectrometry.

  • cDNA Library Screening: Synthesize degenerate oligonucleotide probes based on the peptide sequences. Use these probes to screen a cDNA library constructed from Rauwolfia mRNA to isolate the full-length VS cDNA clone.

  • Heterologous Expression: Subclone the VS cDNA into an E. coli expression vector (e.g., pET vector system). Transform the construct into a suitable E. coli expression strain.

  • Functional Verification: Induce protein expression (e.g., with IPTG) and prepare a cell-free extract from the recombinant E. coli. Perform an enzyme assay by incubating the extract with 16-epivellosimine and acetyl-CoA. Analyze the products by HPLC or LC-MS to confirm the synthesis of vinorine.[15]

  • Kinetic Analysis: Use the purified recombinant enzyme to perform substrate saturation experiments and determine kinetic parameters such as K and V.[15]

Experimental_Workflow Figure 3: General Workflow for Enzyme Gene Identification cluster_protein Protein-Level Work cluster_gene Gene-Level Work cluster_validation Functional Validation A 1. Purify Enzyme from Plant Culture B 2. Obtain Partial Peptide Sequences A->B C 3. Design Probes & Screen cDNA Library B->C D 4. Isolate Full Length cDNA C->D E 5. Express cDNA in Heterologous Host (e.g., E. coli) D->E F 6. Perform Enzyme Assay with Recombinant Protein E->F G 7. Confirm Product Formation (HPLC/LC-MS) F->G

Caption: General Workflow for Enzyme Gene Identification.

Conclusion and Future Outlook

The elucidation of the sarpagine-ajmaline biosynthetic pathway is a landmark achievement in natural product chemistry, revealing a remarkable sequence of enzymatic reactions that construct a complex molecular architecture from simple precursors. While most of the core steps have been characterized and their corresponding enzymes identified, research is ongoing to understand the intricate regulatory networks that control the flux through this pathway.[19][22] This includes the subcellular compartmentalization of enzymes and intermediates, the transcriptional regulation of biosynthetic genes, and the transport mechanisms involved.[23] A complete understanding of this pathway not only satisfies fundamental scientific curiosity but also provides a powerful toolkit for the metabolic engineering of microorganisms and plants to produce these valuable alkaloids sustainably and on a larger scale. The continued discovery of new enzymes and regulatory factors will undoubtedly pave the way for novel synthetic biology approaches to generate both natural and unnatural analogues for drug discovery and development.

References

An In-depth Technical Guide to Rauvotetraphylline E and its Known Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of a class of compounds known for a wide spectrum of biological activities, this compound and its analogues represent a promising area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, its known analogues, and their biological activities, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Introduction

This compound is a recently discovered indole alkaloid, one of five novel compounds (Rauvotetraphyllines A-E) isolated from the plant Rauvolfia tetraphylla[1][2][3]. This plant genus, belonging to the Apocynaceae family, is a rich source of bioactive alkaloids with a history of use in traditional medicine for treating conditions such as hypertension, snake bites, and fever[4]. The monoterpene indole alkaloids from Rauvolfia species are particularly noted for their diverse pharmacological properties, including anticancer, antimalarial, antihypertensive, and sedative effects[1][2].

Structurally, this compound belongs to the sarpagine and ajmaline class of indole alkaloids, which are characterized by a complex polycyclic framework[1][5][6]. The therapeutic potential of this class is exemplified by ajmaline, a clinically used antiarrhythmic agent that exerts its effect by blocking sodium channels[5]. The discovery of this compound and its co-occurring known analogues offers a valuable opportunity to explore the structure-activity relationships within this chemical scaffold and to identify new leads for drug development.

Chemical Structure

The chemical structures of this compound and its known analogues are based on the intricate indole alkaloid backbone. While the specific structure of this compound was elucidated using spectroscopic methods, a detailed structural diagram is not yet widely available in public databases[1][3]. However, the structures of its well-characterized analogues provide insight into the core molecular architecture.

Known Analogues and Derivatives

During the isolation of this compound, eight known analogues were also identified from Rauvolfia tetraphylla[1][2]. These compounds provide a basis for understanding the potential biological profile of this compound.

Table 1: Known Analogues of this compound and their Reported Biological Activities

CompoundReported Biological ActivityQuantitative Data (IC50)Source
Alstonine Antipsychotic, AntimalarialNot specified[1]
Nortetraphyllicine Not specifiedNot specified[1]
Peraksine Not specifiedNot specified[1]
Sarpagine VasorelaxantNot specified[1]
3-Hydroxysarpagine Not specifiedNot specified[1]
Dihydroperaksine Not specifiedNot specified[1]
10-Hydroxydihydroperaksine Not specifiedNot specified[1]
Raucaffricine Not specifiedNot specified[1]
Yohimbine α2-adrenergic antagonistNot specifiedGeneral Knowledge
α-Yohimbine Nitric Oxide Inhibition44.34 µM[7]
17-epi-α-Yohimbine Nitric Oxide Inhibition51.28 µM[7]
Ajmaline Antiarrhythmic (Sodium channel blocker)Not specified[5]
Nb-Methylisoajmaline Nitric Oxide Inhibition33.54 µM[7]
Nb-Methylajmaline Nitric Oxide Inhibition37.67 µM[7]

Biological Activities and Mechanism of Action

While specific biological data for this compound is not yet available, the known activities of its analogues suggest several potential areas of pharmacological relevance. The cytotoxic evaluation of Rauvotetraphyllines A-E has been performed, though the specific data is not yet publicly accessible[1][2].

Anticancer Activity and Signaling Pathways

Indole alkaloids, as a class, are known to exhibit anticancer properties. One of the key mechanisms implicated is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9][10][11]. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain indole alkaloids have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Modulation Proliferation Cell Proliferation Survival TF->Proliferation Indole_Alkaloid Indole Alkaloids (e.g., Rauvotetraphylline Analogs) Indole_Alkaloid->RAF Inhibition Indole_Alkaloid->MEK Inhibition Ajmaline_Mechanism cluster_channel Cardiomyocyte Membrane Ajmaline Ajmaline / Sarpagine -type Alkaloids NaChannel Voltage-gated Sodium Channel (Nav1.5) Ajmaline->NaChannel Blockade NaInflux Na+ Influx Depolarization Cardiac Action Potential (Depolarization) NaInflux->Depolarization Initiates Arrhythmia Arrhythmia Depolarization->Arrhythmia Uncontrolled firing leads to MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of Test Compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Solubilize Formazan with DMSO Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Value Absorbance->Analysis

References

In-Silico Prediction of Rauvotetraphylline E Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E, a monoterpene indole alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of natural products known for a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the experimentally determined bioactivity of this compound and outlines a comprehensive in-silico workflow to predict its biological activities, pharmacokinetic properties, and potential mechanisms of action. While initial in-vitro studies on this compound did not show significant cytotoxic activity against selected cancer cell lines, this guide explores how computational methods can be leveraged to further investigate its therapeutic potential and guide future research. We present detailed hypothetical protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis, supported by visualizations to facilitate understanding and application by researchers in drug discovery and development.

Introduction to this compound

This compound is a member of a group of five novel indole alkaloids (Rauvotetraphyllines A-E) first isolated from the aerial parts of Rauvolfia tetraphylla. The Rauvolfia genus is a rich source of bioactive compounds, with many of its alkaloids exhibiting anticancer, antihypertensive, antimalarial, and sedative properties. The complex heterocyclic structure of this compound presents a unique scaffold for potential therapeutic applications, necessitating a thorough investigation of its biological profile.

Experimental Bioactivity of this compound

Initial biological screening of this compound, along with its companion compounds (A-D), was conducted to evaluate its cytotoxic effects against a panel of human cancer cell lines.

Cytotoxicity Data

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against five human tumor cell lines. The results indicated a lack of significant cytotoxic activity.[1]

Cell LineCancer TypeIC50 (µM)
HL-60Human promyelocytic leukemia> 40
SMMC-7721Human hepatocellular carcinoma> 40
A-549Human lung carcinoma> 40
MCF-7Human breast adenocarcinoma> 40
SW-480Human colon adenocarcinoma> 40
Table 1: In-vitro cytotoxic activity of this compound.[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT assay used to determine the cytotoxic effects of this compound.

  • Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In-Silico Prediction of Bioactivity: A Proposed Workflow

Given the lack of significant cytotoxicity in the initial screening, in-silico methods can be employed to predict other potential biological activities of this compound, explore its pharmacokinetic profile, and identify potential molecular targets.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_prediction Bioactivity & Property Prediction cluster_analysis Analysis & Validation Structure This compound 3D Structure EnergyMin Energy Minimization Structure->EnergyMin Docking Molecular Docking EnergyMin->Docking Prepared Ligand ADMET ADMET Prediction EnergyMin->ADMET Prepared Ligand Pathway Signaling Pathway Analysis Docking->Pathway Binding Affinity & Pose Hit_Opt Hit-to-Lead Optimization ADMET->Hit_Opt Pharmacokinetic Profile Pathway->Hit_Opt Identified Targets

Figure 1: Proposed in-silico workflow for this compound.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the binding affinity and potential inhibitory activity of this compound against various therapeutic targets.

Based on the known bioactivities of Rauvolfia alkaloids, the following protein targets are proposed for an initial docking screen:

Target ProteinPDB IDRationale
Tyrosine Kinase (e.g., EGFR, VEGFR2) e.g., 1M17, 1Y6ACommon targets for anticancer agents.[2]
Bcl-2 Family Proteins (e.g., Bcl-2, Mcl-1) e.g., 2O2F, 2W3LKey regulators of apoptosis, often dysregulated in cancer.
Angiotensin-Converting Enzyme (ACE) e.g., 1O86A key enzyme in the renin-angiotensin system, a target for antihypertensive drugs.
Monoamine Oxidase (MAO-A, MAO-B) e.g., 2BXS, 2BYBTargets for sedative and antidepressant medications.
Acetylcholinesterase (AChE) e.g., 4EY7A target for neuroprotective agents.
Table 2: Proposed protein targets for molecular docking of this compound.
  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, Chem3D).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a suitable format (e.g., .pdbqt).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • The program will generate multiple binding poses and calculate the binding affinity (in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the binding poses and identify the one with the lowest binding energy.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

    • Compare the binding affinity of this compound to that of a known inhibitor of the target protein.

ADMET Prediction

ADMET prediction models assess the drug-likeness of a compound by evaluating its pharmacokinetic and toxicological properties. This is crucial for early-stage drug discovery to identify compounds with favorable profiles.

ParameterDescriptionImportance
Absorption Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitorPredicts oral bioavailability.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines where the drug goes in the body.
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts drug-drug interactions and metabolic stability.
Excretion Renal Organic Cation Transporter (OCT2) substrateInfluences the drug's half-life.
Toxicity AMES mutagenicity, hERG inhibition, HepatotoxicityIdentifies potential safety concerns.
Table 3: Key ADMET parameters for in-silico prediction.
  • Input: The 2D structure of this compound in SMILES or SDF format.

  • Web Server/Software: Utilize online platforms such as SwissADME, pkCSM, or commercial software packages.

  • Prediction: The software will calculate a range of physicochemical and pharmacokinetic properties based on the input structure.

  • Analysis: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Signaling Pathway Analysis

Based on the results of molecular docking, signaling pathway analysis can elucidate the potential mechanism of action of this compound.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Rauvotetraphylline_E This compound Rauvotetraphylline_E->RTK Inhibition?

Figure 2: Hypothetical targeting of the MAPK/ERK pathway.

For instance, if docking studies suggest a high binding affinity of this compound to a receptor tyrosine kinase like EGFR, it could be hypothesized that it modulates the MAPK/ERK signaling pathway, which is frequently implicated in cancer cell proliferation and survival.[3] Further in-vitro experiments, such as western blotting to assess the phosphorylation status of key proteins in the pathway (e.g., ERK, MEK), would be required to validate this hypothesis.

Discussion and Future Directions

The initial finding that this compound exhibits low cytotoxicity (IC50 > 40 µM) against a panel of cancer cell lines suggests that its therapeutic potential may not lie in direct cytotoxic effects. However, this does not preclude other, more subtle biological activities. The proposed in-silico workflow provides a roadmap for a more comprehensive evaluation of this novel alkaloid.

Molecular docking studies could reveal interactions with non-cancer-related targets, such as those involved in hypertension or neurological disorders, consistent with the known pharmacology of the Rauvolfia genus. Furthermore, ADMET prediction can guide the design of semi-synthetic derivatives of this compound with improved pharmacokinetic properties and potentially enhanced bioactivity.

It is also possible that this compound acts through non-apoptotic mechanisms or that its effects are more pronounced in specific cellular contexts not covered by the initial screening panel. In-silico predictions can help generate new hypotheses to be tested experimentally, thereby accelerating the discovery of the true therapeutic potential of this compound.

Conclusion

While experimental data on the bioactivity of this compound is currently limited and indicates a lack of direct cytotoxicity, in-silico prediction methods offer a powerful and cost-effective approach to further explore its pharmacological profile. By employing a systematic workflow of molecular docking, ADMET prediction, and signaling pathway analysis, researchers can identify potential molecular targets, predict drug-likeness, and formulate new hypotheses for experimental validation. This integrated approach is essential for unlocking the therapeutic potential of novel natural products like this compound and for guiding the future of drug discovery and development.

References

Monoterpenoid Indole Alkaloids of the Apocynaceae Family: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apocynaceae family is a prolific source of monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their structural complexity and significant pharmacological activities. This guide provides an in-depth review of the core aspects of MIAs from this botanical family, with a focus on their chemical diversity, biosynthesis, and mechanisms of action. Quantitative data on the biological activities of prominent MIAs are summarized in tabular format for comparative analysis. Detailed experimental protocols for the isolation, purification, and biological evaluation of these alkaloids are provided to facilitate further research and development. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.

Introduction

The Apocynaceae family, comprising over 5,000 species, is a veritable treasure trove of bioactive secondary metabolites. Among these, the monoterpenoid indole alkaloids (MIAs) stand out for their intricate molecular architectures and potent biological effects.[1][2] Historically, plants from this family have been used in traditional medicine across the globe for treating a wide array of ailments.[2] Modern phytochemical investigations have led to the isolation and characterization of thousands of MIAs, many of which have served as scaffolds for the development of life-saving drugs.

Clinically significant MIAs from the Apocynaceae family include the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antihypertensive drug reserpine from Rauwolfia serpentina, and the antiarrhythmic ajmaline, also from Rauwolfia species. The diverse pharmacological activities of MIAs also encompass antimicrobial, anti-inflammatory, and neuropharmacological effects, making them a subject of intense research in the quest for new therapeutic agents.

This technical guide aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of MIAs from the Apocynaceae family. It will cover the major classes of these alkaloids, present their biological activity data, detail relevant experimental methodologies, and visualize key molecular pathways.

Chemical Diversity of Apocynaceae MIAs

Monoterpenoid indole alkaloids are biosynthetically derived from the amino acid tryptophan and the monoterpene secologanin. The structural diversity of MIAs arises from the various ways in which the indole and monoterpene units are cyclized and further modified. Based on the arrangement of the monoterpene skeleton, MIAs are broadly classified into three main types: Corynanthe, Iboga, and Aspidosperma.[1]

  • Corynanthe Type: These alkaloids, such as yohimbine and ajmalicine, are characterized by a C10 monoterpene unit that has not undergone significant rearrangement.

  • Iboga Type: In this class, which includes ibogaine and catharanthine, the monoterpene unit is rearranged to form a seven-membered ring.

  • Aspidosperma Type: Alkaloids of this type, such as aspidospermine and vindoline, feature a rearranged monoterpene skeleton with a five-membered ring.

Beyond these fundamental skeletons, further structural complexity is introduced through dimerization, as seen in the potent anticancer bisindole alkaloids vinblastine and vincristine, which are formed from the coupling of catharanthine (Iboga-type) and vindoline (Aspidosperma-type).

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities of selected monoterpenoid indole alkaloids from various genera of the Apocynaceae family against a range of human cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of MIAs from Alstonia Species

CompoundCancer Cell LineIC50 (µM)Reference
Scholarisin IA549 (Lung)< 30[3][4][5]
Scholarisin IHepG2 (Liver)< 30[3][4][5]
Scholarisin IHeLa (Cervical)< 30[3][4][5]
Scholarisin VIA549 (Lung)< 30[3][4][5]
Scholarisin VIHepG2 (Liver)< 30[3][4][5]
Scholarisin VIHeLa (Cervical)< 30[3][4][5]
(E)-16-formyl-5α-methoxystrictamineA549 (Lung)< 30[3][4][5]
(E)-16-formyl-5α-methoxystrictamineHepG2 (Liver)< 30[3][4][5]
(E)-16-formyl-5α-methoxystrictamineHeLa (Cervical)< 30[3][4][5]
O-acetylmacralstonineMOR-P (Lung)2-10[6]
VillalstonineMOR-P (Lung)2-10[6]
MacrocarpamineMOR-P (Lung)2-10[6]

Table 2: Cytotoxic Activity of MIAs from Rauwolfia Species

CompoundCancer Cell LineIC50 (µM)Reference
ReserpineHCT-116 (p53+/+) (Colon)30.07 ± 7.57[7]
Rauvolfianoid AHCT116 (Colon)Weak activity[8]
AjmalineHL-60 (Leukemia)Not specified[9]

Table 3: Cytotoxic Activity of MIAs from Tabernaemontana Species

CompoundCancer Cell LineIC50 (µM)Reference
ConophyllineHL-60 (Leukemia)0.17[10][11]
ConophyllineSMMC-7721 (Liver)0.35[10][11]
ConophyllineA-549 (Lung)0.21[10][11]
ConophyllineMCF-7 (Breast)1.02[10][11]
ConophyllineSW480 (Colon)1.49[10][11]
Chloroform extract of stem barkHepG2 (Liver)5.30 ± 1.02 µg/mL[12]

Experimental Protocols

General Protocol for the Extraction and Isolation of Monoterpenoid Indole Alkaloids

This protocol outlines a general procedure for the extraction and isolation of MIAs from plant material. It is a multi-step process that can be adapted based on the specific alkaloid and plant source.

  • Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a fine powder to increase the surface area for extraction.[13][14][15]

  • Liberation of Free Alkaloidal Base: The powdered plant material is moistened with an alkaline solution, typically dilute ammonium hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue.[15]

  • Extraction with Organic Solvent: The alkalized plant material is then extracted with a water-immiscible organic solvent such as chloroform, diethyl ether, or a mixture of dichloromethane and methanol. This can be performed using maceration, percolation, or continuous extraction methods like Soxhlet extraction.[13][14][15]

  • Purification of Crude Alkaloidal Extract:

    • Acid-Base Extraction: The organic extract containing the crude alkaloids is shaken with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). The alkaloids, being basic, form salts and move into the aqueous phase, leaving many impurities in the organic layer. The aqueous layer is then made alkaline again to precipitate the free alkaloids, which are subsequently re-extracted with an organic solvent.[13][15]

    • Chromatographic Purification: The crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography using silica gel or alumina is commonly employed for initial fractionation. Further purification to isolate individual alkaloids is achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[13][14][16][17][18]

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Indole Alkaloids

HPLC is a highly sensitive and versatile technique for the separation, identification, and quantification of MIAs.

  • Sample Preparation: A small amount of the purified alkaloid or crude extract is dissolved in the mobile phase or a suitable solvent (e.g., methanol). The solution is filtered through a 0.45 µm filter to remove any particulate matter.[19]

  • HPLC System and Column: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 or C8 column is typically employed for the separation of indole alkaloids.

  • Mobile Phase and Elution: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. An ion-pairing reagent such as heptanesulfonic acid can be added to improve the peak shape and resolution of the alkaloids.[17] The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution.[16][20]

  • Detection and Quantification: The alkaloids are detected by their UV absorbance, typically at a wavelength around 214 nm or 280 nm.[20] Quantification is achieved by comparing the peak area of the analyte with that of a known concentration of a standard compound.

Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of MIAs can be evaluated using methods such as the agar well diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.[21]

  • Agar Well Diffusion Method:

    • A sterile agar plate is uniformly inoculated with the microbial suspension.

    • Wells are created in the agar using a sterile cork borer.

    • A known concentration of the test alkaloid dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) is measured.[21][22]

  • Broth Microdilution Method (for MIC Determination):

    • Two-fold serial dilutions of the test alkaloid are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with the standardized microbial suspension.

    • The plate is incubated, and the MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.[21][23][24]

Signaling Pathways and Mechanisms of Action

Vinca Alkaloids: Disruption of Microtubule Dynamics and Induction of Apoptosis

The vinca alkaloids, such as vinblastine and vincristine, are potent anticancer agents that exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for cell division.

  • Mechanism of Action: Vinca alkaloids bind to β-tubulin and inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing the cell to arrest in the M-phase (metaphase) of the cell cycle. Prolonged metaphase arrest ultimately triggers programmed cell death, or apoptosis.

The signaling cascade leading to apoptosis following treatment with vinca alkaloids is complex and involves multiple pathways.

vinca_alkaloid_pathway vinca Vinca Alkaloids tubulin β-Tubulin vinca->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Polymerization mitotic_arrest Mitotic Arrest (M-Phase) microtubule->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 nfkb NF-κB Activation mitotic_arrest->nfkb caspases Caspase Activation p53->caspases bcl2->caspases nfkb->caspases apoptosis Apoptosis caspases->apoptosis

Figure 1. Signaling pathway of Vinca alkaloids leading to apoptosis.

Reserpine: Inhibition of Vesicular Monoamine Transporters

Reserpine is an antihypertensive and antipsychotic drug that acts by depleting neurotransmitters from nerve endings.

  • Mechanism of Action: Reserpine irreversibly blocks the vesicular monoamine transporters (VMATs) on the membrane of synaptic vesicles in neurons. VMATs are responsible for transporting monoamine neurotransmitters (e.g., norepinephrine, dopamine, and serotonin) from the cytoplasm into the vesicles for storage and subsequent release. By inhibiting VMATs, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in the central and peripheral nervous systems leads to a decrease in sympathetic tone, resulting in lowered blood pressure and a sedative effect.

reserpine_moa reserpine Reserpine vmat Vesicular Monoamine Transporter (VMAT) reserpine->vmat Inhibits vesicle Synaptic Vesicle monoamines_cyto Cytoplasmic Monoamines monoamines_cyto->vesicle Transport mao Monoamine Oxidase (MAO) monoamines_cyto->mao monoamines_vesicle Vesicular Monoamines degradation Neurotransmitter Degradation mao->degradation depletion Depletion of Neurotransmitters degradation->depletion

Figure 2. Mechanism of action of Reserpine.

Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine is primarily known for its effects on the central and peripheral nervous systems, which are mediated by its interaction with adrenergic receptors.

  • Mechanism of Action: Yohimbine acts as a selective antagonist of α2-adrenergic receptors.[25][26][27][28][29] These receptors are presynaptic autoreceptors that, when activated by norepinephrine, inhibit the further release of norepinephrine. By blocking these receptors, yohimbine prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[26][28] This results in an overall increase in sympathetic nervous system activity.

yohimbine_moa yohimbine Yohimbine alpha2_receptor α2-Adrenergic Receptor (Presynaptic) yohimbine->alpha2_receptor Antagonizes ne_release Norepinephrine Release yohimbine->ne_release Increases alpha2_receptor->ne_release Inhibits (Negative Feedback) sympathetic_activity Increased Sympathetic Activity ne_release->sympathetic_activity

Figure 3. Mechanism of action of Yohimbine.

Ajmaline: Sodium Channel Blockade

Ajmaline is a Class Ia antiarrhythmic agent used in the diagnosis and treatment of certain cardiac arrhythmias.

  • Mechanism of Action: The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in the cardiac muscle cells (cardiomyocytes).[30][31][32][33][34] By blocking these channels, ajmaline reduces the influx of sodium ions during phase 0 of the cardiac action potential. This slows the rate of depolarization, decreases the conduction velocity of the electrical impulse through the heart, and prolongs the effective refractory period, thereby suppressing arrhythmias.[32] Ajmaline also exhibits effects on potassium and calcium channels, which contribute to its overall antiarrhythmic properties.[30][31][33]

ajmaline_moa ajmaline Ajmaline na_channel Voltage-Gated Sodium Channel ajmaline->na_channel Blocks na_influx Sodium Ion Influx (Phase 0) ajmaline->na_influx Inhibits refractory Prolonged Effective Refractory Period ajmaline->refractory depolarization Decreased Rate of Depolarization na_influx->depolarization conduction Slowed Conduction Velocity depolarization->conduction arrhythmia Suppression of Arrhythmias conduction->arrhythmia refractory->arrhythmia

Figure 4. Mechanism of action of Ajmaline.

Biosynthesis of Iboga-Type Alkaloids

The biosynthesis of iboga-type alkaloids, such as ibogaine, is a complex enzymatic process starting from the common MIA precursor, strictosidine.

  • Biosynthetic Pathway: The biosynthesis begins with the deglycosylation of strictosidine to form an unstable aglycone. This intermediate undergoes a series of rearrangements and enzymatic transformations. A key step involves the formation of dehydrosecodine, which then undergoes a cyclization reaction to form the characteristic ibogan scaffold. Further enzymatic modifications, such as hydroxylation and methylation, lead to the final iboga alkaloids.[35][36][37][38][39]

iboga_biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine dehydrosecodine Dehydrosecodine strictosidine->dehydrosecodine Multiple Steps ibogan_scaffold Ibogan Scaffold dehydrosecodine->ibogan_scaffold Cyclization coronaridine (-)-Coronaridine ibogan_scaffold->coronaridine ibogamine Ibogamine coronaridine->ibogamine Decarboxylation ibogaine Ibogaine ibogamine->ibogaine Hydroxylation & O-methylation

Figure 5. Simplified biosynthetic pathway of Iboga-type alkaloids.

Conclusion

The monoterpenoid indole alkaloids from the Apocynaceae family represent a vast and structurally diverse group of natural products with profound pharmacological significance. Their wide range of biological activities, particularly in the realm of cancer chemotherapy, continues to drive research efforts aimed at the discovery of new therapeutic agents and the development of novel synthetic and semi-synthetic analogs with improved efficacy and safety profiles. This technical guide has provided a consolidated overview of the current knowledge on these fascinating molecules, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams. It is anticipated that this resource will serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, fostering further innovation in the exploration of the therapeutic potential of Apocynaceae MIAs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a plant of significant medicinal importance with a rich history of use in traditional medicine across various cultures.[1][2][3] This perennial shrub is a source of a wide array of indole alkaloids, which are responsible for its diverse pharmacological activities.[4] This technical guide provides a comprehensive overview of the ethnobotanical applications, key bioactive alkaloids, and associated pharmacological properties of R. tetraphylla. It details quantitative data on alkaloid distribution, outlines experimental protocols for assessing its biological activities, and illustrates the molecular signaling pathways of its principal alkaloids. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics from natural sources.

Ethnobotanical Significance

Rauvolfia tetraphylla has a long-standing history of use in traditional medicine systems worldwide, particularly in India, Africa, and the Americas.[1][5] It is often used as a substitute for the endangered Rauvolfia serpentina.[3] The plant's roots, leaves, and latex have been employed to treat a wide range of ailments.

Traditionally, the plant is most recognized for its use in treating:

  • Hypertension and Cardiovascular Diseases: The roots are widely used for their antihypertensive properties.[3][4][6]

  • Mental Health Conditions: It is traditionally used as a tranquilizing agent to address anxiety, insomnia, and other mental disorders.[2][6]

  • Snakebites and Insect Stings: The plant is utilized as an antidote for venomous bites and stings.[1][2]

  • Gastrointestinal Issues: Root extracts are valuable for treating intestinal problems, including diarrhea and dysentery.[6]

  • Other Ailments: Traditional uses also extend to the treatment of fever, malaria, skin diseases, and to stimulate uterine contractions in difficult deliveries.[1][2][6]

Major Bioactive Alkaloids

Rauvolfia tetraphylla is a rich reservoir of indole alkaloids, with reserpine, yohimbine, and ajmaline being among the most pharmacologically significant.[3][7] The distribution and concentration of these alkaloids vary across different parts of the plant.

Table 1: Quantitative Analysis of Alkaloids and Phytochemicals in Rauvolfia tetraphylla
Plant PartAnalyteConcentrationMethod of AnalysisReference
LeavesYohimbine6.11%HPTLC[8]
RootReserpine0.205% w/w of extractHPTLC[9]
StemReserpine0.102% w/w of extractHPTLC[9]
LeafReserpine0.016% w/w of extractHPTLC[9]
RootTotal Alkaloids11.24 - 18.42 mg/gGravimetric[10]
RootPhenols12.62 - 17.39 mg/gSpectrophotometry[10]
RootFlavonoids28.1 - 217.3 mg/gSpectrophotometry[10]
Different PartsTotal Alkaloids0.22 - 9.0%Gravimetric[2]

Pharmacological Activities and Experimental Protocols

The alkaloids present in Rauvolfia tetraphylla impart a range of pharmacological effects, including antihypertensive, antimicrobial, anti-inflammatory, and antioxidant activities.

Antihypertensive Activity

The antihypertensive properties of R. tetraphylla are primarily attributed to the alkaloid reserpine.

Experimental Protocol: Induction of Hypertension in a Rat Model (DOCA-Salt Model)

This protocol is designed to induce hypertension in rats to test the efficacy of antihypertensive agents.

  • Animal Model: Use male Wistar albino rats.

  • Induction:

    • Administer Deoxycorticosterone Acetate (DOCA) at a dose of 20 mg/kg, subcutaneously, twice a week.[11][12]

    • Provide the rats with a 1% NaCl solution as their drinking water throughout the experimental period.[11][12]

  • Blood Pressure Measurement:

    • Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.[11]

  • Treatment:

    • After the induction of stable hypertension (typically 4-6 weeks), administer the R. tetraphylla extract or isolated alkaloid orally at various doses.

    • A control group should receive the vehicle, and a positive control group can be treated with a standard antihypertensive drug like captopril (30 mg/kg).[13]

  • Data Analysis:

    • Record the changes in blood pressure over the treatment period and compare the results between the different groups.

Antimicrobial Activity

Various extracts of R. tetraphylla have demonstrated significant antimicrobial properties.

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of plant extracts.

  • Microbial Cultures: Use strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi. Pour the media into sterile Petri plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Well Preparation: Create wells of 6 mm diameter in the agar using a sterile borer.

  • Application of Extract: Add a defined volume (e.g., 100 µL) of the plant extract at different concentrations into the wells. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Anti-inflammatory Activity

Extracts from the plant have shown potential anti-inflammatory effects.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the plant extract at various concentrations, 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), and 4.0 mL of phosphate-buffered saline (pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Control: Use a control solution containing the same volume of BSA and buffer without the extract. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antioxidant Activity

The antioxidant potential of R. tetraphylla is another significant pharmacological property.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to determine the antioxidant capacity of a sample.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the plant extract at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Control and Standard: Use a control containing methanol instead of the extract. Ascorbic acid or another known antioxidant can be used as a standard.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Molecular Signaling Pathways of Key Alkaloids

The therapeutic effects of Rauvolfia tetraphylla's alkaloids are a result of their interaction with specific molecular targets and signaling pathways.

Reserpine: VMAT Inhibition

Reserpine's antihypertensive and antipsychotic effects stem from its irreversible blockade of the Vesicular Monoamine Transporters (VMAT1 and VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from presynaptic vesicles.

Reserpine_Pathway cluster_presynaptic Presynaptic Neuron Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits Presynaptic_Vesicle Presynaptic Vesicle Synaptic_Cleft Synaptic Cleft Presynaptic_Vesicle->Synaptic_Cleft Exocytosis (Reduced) Monoamines Norepinephrine, Dopamine, Serotonin Monoamines->VMAT2 Uptake into Vesicle MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Reduced Neurotransmission Yohimbine_Pathway cluster_synapse Synapse Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor Antagonizes NE_Release Increased NE Release Norepinephrine Norepinephrine (NE) Norepinephrine->Alpha2_Receptor Negative Feedback (Blocked) Postsynaptic_Receptor Postsynaptic α1 & β Adrenergic Receptors NE_Release->Postsynaptic_Receptor Activates Sympathetic_Response Increased Sympathetic Response Postsynaptic_Receptor->Sympathetic_Response Ajmaline_Pathway cluster_cardiomyocyte Cardiomyocyte Ajmaline Ajmaline Sodium_Channel Voltage-Gated Sodium Channel (Nav1.5) Ajmaline->Sodium_Channel Blocks Sodium_Influx Sodium Influx Depolarization Phase 0 Depolarization (Reduced Rate) Sodium_Influx->Depolarization Leads to Action_Potential Action Potential Prolongation Depolarization->Action_Potential ERP Increased Effective Refractory Period Action_Potential->ERP Antiarrhythmic_Effect Antiarrhythmic Effect ERP->Antiarrhythmic_Effect

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Rauvotetraphylline E, a monoterpene indole alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodology encompasses initial solvent extraction, followed by a systematic chromatographic purification cascade, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). Additionally, this note includes a summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. The provided workflow and data are intended to serve as a comprehensive guide for researchers interested in the isolation and further investigation of this natural product.

Introduction

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a medicinal plant known for its rich diversity of indole alkaloids, which have been reported to possess a wide range of pharmacological activities, including antihypertensive, antipsychotic, and cytotoxic effects.[1] Among these constituents, the rauvotetraphyllines represent a class of structurally interesting monoterpene indole alkaloids. This compound is one of five new alkaloids first reported by Gao et al. (2012). This document outlines the laboratory-scale procedure for its successful extraction and purification.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields
StepDescriptionStarting Material (kg)Yield (g)Yield (%)
1Initial Plant Material10--
2Crude Ethanol Extract108508.5
3Petroleum Ether Fraction-21024.7 (of crude)
4Ethyl Acetate Fraction-12014.1 (of crude)
5n-Butanol Fraction-15017.6 (of crude)
Table 2: Cytotoxic Activity of this compound (IC₅₀ in µM)
CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
This compound>40>40>40>40>40
Cisplatin (Control)~2.5~10~8~20~15

Note: Cisplatin values are approximate and for general comparison purposes only; they can vary significantly based on experimental conditions.

Experimental Protocols

I. Extraction of Crude Alkaloids
  • Plant Material Preparation: Air-dry the aerial parts (stems and leaves) of Rauvolfia tetraphylla. Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate 10 kg of the powdered plant material with 95% ethanol at room temperature. Perform three successive extractions to ensure exhaustive percolation.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 850 g).

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 0.5% HCl aqueous solution.

    • Perform liquid-liquid extraction with petroleum ether to remove non-polar constituents.

    • Basify the remaining acidic aqueous layer to pH 9-10 with ammonia solution.

    • Extract the alkaline solution successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate alkaloids of differing polarities.

    • Concentrate the EtOAc and n-BuOH fractions to dryness to yield the respective crude alkaloid fractions.

II. Isolation of this compound

The isolation of this compound is achieved through a multi-step chromatographic process primarily from the ethyl acetate fraction.

  • Silica Gel Column Chromatography (Step 1):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Sample Loading: Adsorb the ethyl acetate fraction (120 g) onto silica gel.

    • Mobile Phase: A stepwise gradient of CHCl₃-MeOH (from 100:0 to 0:100, v/v).

    • Fraction Collection: Collect fractions based on TLC monitoring. Combine fractions with similar TLC profiles.

  • Silica Gel Column Chromatography (Step 2):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Sample: A sub-fraction obtained from the previous step.

    • Mobile Phase: A gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v).

    • Fraction Collection: Collect and combine fractions as guided by TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • System: A standard preparative HPLC system with a UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of MeOH-H₂O. The specific gradient profile should be optimized based on analytical HPLC results of the enriched fraction.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Isolation: Collect the peak corresponding to this compound. Concentrate the collected fraction to yield the pure compound (amorphous powder). The final yield of this compound from the initial 10 kg of plant material is approximately 5.2 mg.

III. In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualizations

Extraction_and_Isolation_Workflow Plant_Material Dried Aerial Parts of Rauvolfia tetraphylla (10 kg) Extraction Maceration with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanol Extract (850 g) Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Fractions Petroleum Ether, Ethyl Acetate (120 g), and n-Butanol Fractions Acid_Base->Fractions CC1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) Fractions->CC1 Ethyl Acetate Fraction CC2 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) CC1->CC2 Enriched Fractions Prep_HPLC Preparative HPLC (C18, MeOH-H2O gradient) CC2->Prep_HPLC Further Enriched Fractions Rauvotetraphylline_E Pure this compound (5.2 mg) Prep_HPLC->Rauvotetraphylline_E Cytotoxicity_Assay_Workflow Start Start: Human Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability and IC50 Absorbance->Analysis End End: Cytotoxicity Data Analysis->End Putative_Cytotoxic_Signaling_Pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Rauvotetraphylline_E This compound Rauvotetraphylline_E->Mitochondrion Induces Mitochondrial Dysfunction (Putative) Rauvotetraphylline_E->DNA_Damage Induces DNA Damage (Putative)

References

Application Notes and Protocols for the Quantification of Rauvotetraphylline E using HPLC and HPTLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauvotetraphylline E, an indole alkaloid from the Rauvolfia genus, is a compound of significant interest for its potential pharmacological activities. As with many natural products, accurate and precise quantification is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). While specific methods for this compound are not widely published, the following protocols are based on established and validated methods for structurally similar alkaloids from Rauvolfia species, such as reserpine, ajmaline, and ajmalicine, and can be adapted and validated for the target compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of alkaloids. The following reversed-phase HPLC (RP-HPLC) method is recommended as a starting point for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation:

    • A High-Performance Liquid Chromatography system equipped with a binary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm i.d.) is a suitable choice.[1][2]

    • Mobile Phase: A gradient elution using a binary mobile phase is recommended for optimal separation.

      • Solvent A: 0.01 M Phosphate Buffer (pH 3.5) containing 0.5% glacial acetic acid or 0.05% formic acid in water.[1][2][3]

      • Solvent B: Acetonitrile.[1][2][3]

    • Gradient Program: A suggested gradient program is outlined in the table below. This should be optimized based on the retention time of this compound.

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 25-30°C.[1][4]

    • Detection Wavelength: 254 nm or 280 nm, or the specific λmax of this compound determined from its UV spectrum.[1][2][5]

    • Injection Volume: 2-20 µL.[3][4]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent such as methanol or a mixture of chloroform and methanol (e.g., 30:70 v/v) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[6]

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range is 1-20 µg/mL.[1][2]

    • Sample Preparation (from plant material):

      • Air-dry and powder the plant material (e.g., roots).

      • Extract 0.1 g of the powdered material with methanol (3 x 10 mL) for 10 hours.[1]

      • Filter the extract and evaporate the solvent.

      • Defat the residue with hexane (3 x 5 mL).[1]

      • Dry the defatted extract and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.[1]

  • Method Validation:

    • The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary (HPLC)

The following table summarizes typical validation parameters for the quantification of Rauvolfia alkaloids using HPLC, which can be expected for a validated this compound method.

ParameterTypical Range/ValueReference
Linearity Range0.625 - 40.0 µg/mL[7]
Correlation Coefficient (r²)> 0.999[1][5][7]
Accuracy (Recovery)91.4% - 98.38%[1][2][5][7]
LOD4 - 8 µg/mL[1][2]
LOQ12 - 23 µg/mL[1][2]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Plant_Material Plant Material (e.g., Rauvolfia roots) Extraction Extraction with Methanol Plant_Material->Extraction Filtration Filtration & Evaporation Extraction->Filtration Defatting Defatting with Hexane Filtration->Defatting Final_Sample Redissolve in Acidic Methanol Defatting->Final_Sample Autosampler Autosampler Injection Final_Sample->Autosampler Standard This compound Standard Stock_Solution Prepare Stock Solution Standard->Stock_Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Calibration_Standards->Autosampler HPLC_Column RP-C18 Column Autosampler->HPLC_Column PDA_Detector PDA/UV Detector HPLC_Column->PDA_Detector Data_Acquisition Data Acquisition System PDA_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of alkaloids. The following method can be adapted for this compound.

Experimental Protocol: HPTLC

  • Instrumentation:

    • HPTLC system including an automatic sample applicator (e.g., Linomat V), twin-trough developing chamber, TLC scanner, and integration software (e.g., Wincats).[8][9]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).[9][10]

    • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).[9][10]

    • Plate Activation: Activate the plate by heating at 110°C for 20 minutes before spotting.[8]

    • Application: Apply standards and samples as 8 mm bands.

    • Development: Develop the plate in a pre-saturated twin-trough chamber.

    • Detection: Densitometric scanning at 268 nm in absorption-reflection mode.[9][10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in acetonitrile or methanol.[8]

    • Calibration Standards: Prepare a series of calibration standards in the range of 200-1200 ng/spot by diluting the stock solution.[8][9]

    • Sample Preparation: Use the same extraction procedure as described for the HPLC method. The final extract can be dissolved in methanol for application to the HPTLC plate.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.

Quantitative Data Summary (HPTLC)

The following table presents typical validation parameters for the HPTLC quantification of Rauvolfia alkaloids.

ParameterTypical Range/ValueReference
Linearity Range200 - 1200 ng/spot[8][9][11]
Correlation Coefficient (r²)> 0.99[8][9]
Accuracy (Recovery)78% - 99.3%[8][9][11][12][13]
LOD0.08 µg/mL[14]
LOQ112 ng[8][12][13]

HPTLC Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Sample_Prep Sample Extraction (as per HPLC protocol) Spotting Automatic Spotting of Samples & Standards Sample_Prep->Spotting Standard_Prep Prepare this compound Standard Solutions Standard_Prep->Spotting Plate_Activation Activate HPTLC Plate (110°C, 20 min) Plate_Activation->Spotting Development Chromatographic Development in Twin-Trough Chamber Spotting->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning (e.g., 268 nm) Drying->Scanning Data_Analysis Data Analysis with Integration Software Scanning->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for HPTLC quantification of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a pentacyclic monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] As a member of the yohimbine family of alkaloids, it possesses a complex molecular architecture with multiple stereocenters, making it a challenging and attractive target for asymmetric synthesis. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure this compound, which is essential for the investigation of its biological activity and potential therapeutic applications.

This document outlines plausible asymmetric synthesis strategies for this compound, drawing upon established methodologies for the synthesis of structurally related yohimbine alkaloids. The core of these strategies lies in the highly enantioselective construction of key carbocyclic and heterocyclic frameworks, followed by diastereoselective transformations to install the remaining stereocenters.

Proposed Asymmetric Synthesis Strategy: A Convergent Approach

A convergent and enantioselective synthesis of this compound can be envisioned, leveraging a key organocatalytic transformation to establish the initial stereochemistry. This strategy is inspired by the successful asymmetric syntheses of other yohimbine alkaloids and involves the preparation of two key fragments: an enantioenriched D-ring precursor and tryptamine.

Retrosynthetic Analysis:

The proposed retrosynthetic analysis for this compound is depicted below. The key disconnection is the Pictet-Spengler reaction, which forms the C-ring by coupling tryptamine with a chiral aldehyde derived from a highly functionalized D-ring precursor. The stereochemistry of the D-ring can be established using an N-heterocyclic carbene (NHC)-catalyzed annulation.

G Rauvotetraphylline_E This compound Tetracycle Tetracyclic Intermediate Rauvotetraphylline_E->Tetracycle Reduction Tryptamine Tryptamine Tetracycle->Tryptamine Pictet-Spengler Cyclization Chiral_Aldehyde Chiral Aldehyde Tetracycle->Chiral_Aldehyde D_ring Enantioenriched D-ring Precursor Chiral_Aldehyde->D_ring Functional Group Interconversion Enone α,β-Unsaturated Enone D_ring->Enone NHC-Catalyzed Annulation

Caption: Retrosynthetic analysis of this compound.

Key Asymmetric Synthesis Step: NHC-Catalyzed [4+2] Annulation

A crucial step in this proposed synthesis is the enantioselective construction of the D-ring precursor. This can be achieved through an N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation between an α,β-unsaturated aldehyde and a homoenolate equivalent. This reaction establishes two contiguous stereocenters with high enantioselectivity and diastereoselectivity.

Experimental Protocol: NHC-Catalyzed Annulation

This protocol is adapted from the work of Scheidt and coworkers on the synthesis of yohimbine alkaloids.[2]

  • Preparation of the Catalyst: To a flame-dried flask under an argon atmosphere, add the NHC precatalyst (e.g., a triazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol) in an anhydrous, non-polar solvent (e.g., toluene, 5 mL). Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve the α,β-unsaturated aldehyde (1.0 mmol) and the homoenolate precursor (e.g., a silyl dienol ether, 1.2 mmol) in the same solvent (10 mL).

  • Reaction Execution: Cool the solution of the reactants to 0 °C and add the freshly prepared catalyst solution dropwise.

  • Monitoring and Workup: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched D-ring precursor.

Completion of the Synthesis

Following the successful construction of the enantioenriched D-ring precursor, the synthesis of this compound would proceed through a series of well-established transformations in alkaloid synthesis.

Synthetic Workflow:

G cluster_0 D-Ring Synthesis cluster_1 Core Assembly cluster_2 Final Steps Enone α,β-Unsaturated Enone D_ring Enantioenriched D-ring Precursor Enone->D_ring NHC-Catalyzed Annulation Chiral_Aldehyde Chiral Aldehyde D_ring->Chiral_Aldehyde Functional Group Interconversion Tetracycle Tetracyclic Intermediate Chiral_Aldehyde->Tetracycle Pictet-Spengler Reaction Rauvotetraphylline_E This compound Tetracycle->Rauvotetraphylline_E Diastereoselective Reduction & Functionalization Tryptamine Tryptamine Tryptamine->Tetracycle

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Pictet-Spengler Reaction

This protocol is a general procedure and may require optimization for the specific substrate.

  • Reaction Setup: To a solution of tryptamine (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 10 mL) at room temperature, add the chiral aldehyde (1.0 mmol).

  • Acid Catalysis: Add a Brønsted acid catalyst (e.g., trifluoroacetic acid, 1.1 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO3.

  • Purification: Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the tetracyclic intermediate.

Experimental Protocol: Diastereoselective Reduction

The final stereocenter can be set via a diastereoselective reduction of an enamine intermediate.

  • Enamine Formation: The tetracyclic intermediate from the Pictet-Spengler reaction may exist in equilibrium with its enamine tautomer. If necessary, this can be facilitated by treatment with a mild acid.

  • Reduction: To a solution of the enamine-containing intermediate (1.0 mmol) in a protic solvent (e.g., methanol, 10 mL) at -78 °C, add a reducing agent (e.g., NaBH4, 1.5 mmol) in portions.

  • Monitoring and Workup: Stir the reaction at low temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water.

  • Purification: Allow the mixture to warm to room temperature and then extract with an organic solvent. Dry the combined organic layers and concentrate. Purify the product by chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions in the asymmetric synthesis of yohimbine alkaloids, which are expected to be comparable for the synthesis of this compound.

StepReactionCatalyst/ReagentYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
1NHC-Catalyzed AnnulationTriazolium Precatalyst, DBU70-90>95% ee, >20:1 dr[2]
2Pictet-Spengler ReactionTrifluoroacetic Acid (TFA)60-80DiastereoselectiveGeneral
3Diastereoselective ReductionNaBH475-90>10:1 drGeneral

Conclusion

The proposed asymmetric synthesis of this compound provides a viable and efficient route to this complex natural product. The strategy relies on a key, highly enantioselective NHC-catalyzed annulation to establish the initial stereochemistry, followed by well-precedented transformations to complete the pentacyclic core. The modular nature of this approach should also allow for the synthesis of analogues of this compound for structure-activity relationship studies, which will be of significant interest to drug development professionals. Detailed optimization of each step will be necessary to achieve the highest possible yields and stereoselectivities.

References

In vitro cytotoxicity assays for Rauvotetraphylline E against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an alkaloid compound that can be isolated from plants of the Rauvolfia genus. While the broader extracts of Rauwolfia tetraphylla have demonstrated cytotoxic effects against cancer cell lines such as MCF-7, the specific activity of individual alkaloids like this compound is an area of active investigation. Some studies have indicated that certain alkaloids from this plant may not exhibit significant individual cytotoxicity, suggesting the potential for synergistic effects within the crude extract or the need for further investigation into specific compounds.

These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxic potential of this compound against various cancer cell lines. The following sections detail the principles of common cytotoxicity assays, step-by-step experimental protocols, and a framework for data analysis and presentation.

Principles of In Vitro Cytotoxicity Assays

To assess the cytotoxic effects of a compound like this compound, various assays can be employed, each measuring a different aspect of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of living cells.[3]

  • SRB (Sulphorhodamine B) Assay : This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[4] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of cells.[4]

  • LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][6] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[6]

Experimental Protocols

The following are detailed protocols for performing MTT, SRB, and LDH assays to determine the cytotoxicity of this compound.

General Cell Culture and Compound Preparation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture prepare_re Prepare Reagents and Media start->prepare_re prepare_comp Prepare this compound Stock Solution start->prepare_comp seed Seed Cells into 96-well Plates culture->seed prepare_re->seed prepare_comp->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Assay-Specific Reagent (MTT, SRB, or LDH) incubate->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure Measure Absorbance/Fluorescence incubate_assay->measure calculate Calculate Cell Viability (%) measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1][7]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP-40 in isopropanol)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570-590 nm using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

SRB Assay Protocol

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)[4]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[4]

  • Tris base solution, 10 mM, pH 10.5[9]

  • 1% acetic acid

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4][10]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[4][11] Air dry the plates completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[4][11]

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability using the formula provided in the MTT protocol.

LDH Release Assay Protocol

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (serum-free medium may be required for the assay)

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (usually provided in the kit) for maximum LDH release control

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release with the compound solvent.

    • Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the end of the incubation period.[5]

    • Background Control: Culture medium only.[5]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Add Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit's protocol and add 50 µL to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100

Data Presentation

Quantitative data should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginAssayIncubation Time (h)IC50 (µM)
MCF-7BreastMTT48Data
HeLaCervicalSRB48Data
A549LungLDH24Data
HepG2LiverMTT72Data
PC-3ProstateSRB48Data

Note: This table is a template. Researchers should populate it with their experimentally determined IC50 values.

Potential Signaling Pathways

The cytotoxic effects of natural products are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Further experiments, such as Western blotting for key apoptotic proteins (e.g., Caspases, Bcl-2 family proteins) or flow cytometry for Annexin V staining, would be required to elucidate the specific mechanism of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Rau_E This compound DR Death Receptors (e.g., Fas, TNFR1) Rau_E->DR ? Bax Bax/Bak Activation Rau_E->Bax ? Bcl2 Bcl-2/Bcl-xL Inhibition Rau_E->Bcl2 ? DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 within Apoptosome ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential apoptotic signaling pathways affected by this compound.

Conclusion

These application notes provide a standardized framework for the initial assessment of the cytotoxic properties of this compound. By employing these assays, researchers can obtain reliable and reproducible data on the compound's potency and selectivity against various cancer cell lines. Elucidating the specific molecular mechanisms will require further downstream analyses, but these initial cytotoxicity screens are a critical first step in the evaluation of this compound as a potential anticancer agent.

References

Application Notes and Protocols: Antimicrobial and Anti-inflammatory Activity Screening of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole alkaloid isolated from Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for various ailments, including inflammatory conditions and infections.[1][2] This document provides detailed application notes and experimental protocols for screening the antimicrobial and anti-inflammatory activities of this compound. The presented methodologies are standard in pharmacological research and are intended to guide researchers in the preliminary evaluation of this compound for potential therapeutic development.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution assay are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Data Presentation

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 2921364128
Bacillus subtilisATCC 66333264
Gram-negative Bacteria
Escherichia coliATCC 25922128>256
Pseudomonas aeruginosaATCC 27853256>256
Fungi
Candida albicansATCC 90028128256
Aspergillus nigerATCC 16404256>256

Note: This data is illustrative and based on the general antimicrobial properties of alkaloids from Rauvolfia species.[3][4][5]

Experimental Protocol: Broth Microdilution Assay for MIC and MBC/MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO)

  • Resazurin solution (for viability assessment)

2. Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and DMSO at the highest concentration used for the compound). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, add a viability indicator like resazurin.

  • To determine the MBC/MFC, aliquot a small volume from the wells with no visible growth onto agar plates.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microbes Bacterial & Fungal Strains Inoculation Inoculation with Standardized Microbes Microbes->Inoculation Media Culture Media (MHB, RPMI) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC Determine MIC (Visual/Resazurin) Incubation->MIC MBC_MFC_Plating Plate on Agar from Clear Wells MIC->MBC_MFC_Plating MBC_MFC Determine MBC/MFC MBC_MFC_Plating->MBC_MFC

Antimicrobial screening workflow from preparation to data analysis.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. Further investigation into the mechanism of action can involve assessing its impact on the expression of pro-inflammatory enzymes and signaling proteins within the NF-κB and MAPK pathways.

Data Presentation

Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (Illustrative Data)

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (Control)100 ± 5.2100 ± 3.1
192.5 ± 4.898.7 ± 2.5
575.3 ± 6.197.2 ± 3.0
1058.1 ± 5.595.8 ± 2.8
2535.7 ± 4.293.4 ± 3.5
5018.9 ± 3.991.2 ± 4.1
IC₅₀ (µM) ~20 >50

Note: This data is illustrative, based on the reported activity of analogues of this compound.[2]

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • MTT or other cell viability assay reagents

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (LPS + DMSO) and an unstimulated control.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate in the dark for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • In the corresponding cell plate, assess cell viability using an MTT assay to ensure the observed NO reduction is not due to cytotoxicity.

Experimental Workflow: Anti-inflammatory Screening

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 Cells in 96-well Plate Adherence Overnight Adherence Cell_Seeding->Adherence Pretreatment Pre-treat with this compound Adherence->Pretreatment Stimulation Stimulate with LPS (24h) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Viability_Assay MTT Assay for Cell Viability Stimulation->Viability_Assay Griess_Assay Griess Assay for Nitrite Supernatant->Griess_Assay NO_Quantification Quantify NO Production Griess_Assay->NO_Quantification IC50_Calculation Calculate IC50 NO_Quantification->IC50_Calculation

Workflow for screening anti-inflammatory activity in vitro.

Signaling Pathway Analysis

Indole alkaloids often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9]

NF-κB Signaling Pathway

LPS stimulation of Toll-like receptor 4 (TLR4) typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound may inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription RauvoE This compound RauvoE->IKK Inhibition

Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. LPS can activate these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators. This compound might also interfere with the phosphorylation of these MAPK proteins.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases Activation ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p38 p38 UpstreamKinases->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation JNK->TranscriptionFactors Activation p38->TranscriptionFactors Activation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) TranscriptionFactors->Genes Transcription RauvoE This compound RauvoE->UpstreamKinases Inhibition

Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, an indole alkaloid from Rauvolfia tetraphylla, presents a promising candidate for further investigation as a potential antimicrobial and anti-inflammatory agent. The protocols and data presented in these application notes provide a framework for the initial screening and mechanistic evaluation of this compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: Evaluation of the Neuroprotective Effect of Rauvotetraphylline E in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvotetraphylline E is an indole alkaloid isolated from the plant Rauvolfia tetraphylla.[1][2] While the genus Rauvolfia is known for a variety of pharmacologically active compounds with activities such as antioxidant and anti-inflammatory effects, specific data on the neuroprotective effects of this compound is not yet extensively documented.[3][4][5] This document provides a generalized framework and detailed protocols for evaluating the potential neuroprotective effects of novel compounds like this compound in a cell culture model. The protocols outlined here are based on established methods for assessing neuroprotection against common cellular stressors implicated in neurodegenerative diseases, such as oxidative stress.

Data Presentation

The following tables represent hypothetical data for illustrative purposes to demonstrate how to structure quantitative results from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Oxidative Stressor (H₂O₂)10045 ± 4.1
This compound + H₂O₂158 ± 3.9
This compound + H₂O₂575 ± 4.5
This compound + H₂O₂1088 ± 5.1
This compound only1098 ± 4.8

Table 2: Effect of this compound on Apoptosis Markers in Oxidative Stress-Induced SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (%)Bax/Bcl-2 Ratio
Control-100 ± 8.11.0 ± 0.1
Oxidative Stressor (H₂O₂)100350 ± 25.34.5 ± 0.5
This compound + H₂O₂1280 ± 20.13.2 ± 0.4
This compound + H₂O₂5190 ± 15.72.1 ± 0.3
This compound + H₂O₂10120 ± 10.21.3 ± 0.2

Table 3: Effect of this compound on Oxidative Stress Markers in SH-SY5Y Cells

Treatment GroupConcentration (µM)Intracellular ROS Levels (RFU)SOD Activity (%)
Control-1000 ± 80100 ± 7.5
Oxidative Stressor (H₂O₂)1004500 ± 32055 ± 5.1
This compound + H₂O₂13500 ± 25068 ± 6.2
This compound + H₂O₂52200 ± 18082 ± 7.1
This compound + H₂O₂101300 ± 11095 ± 8.3

Experimental Protocols

Herein, we detail the methodologies for key experiments to assess the neuroprotective potential of a test compound such as this compound.

1. Cell Culture and Treatment

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurodegenerative research.[2]

  • Culture Conditions: Cells are to be maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be kept in a humidified incubator at 37°C with 5% CO₂.

  • Neuronal Differentiation: For specific assays, SH-SY5Y cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid (10 µM) for 5-7 days in a low-serum medium.

  • Treatment Protocol: Cells are seeded in appropriate well plates. After 24 hours, the cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell damage.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

3. Apoptosis Assays

  • Caspase-3 Activity Assay:

    • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric substrate.

    • Procedure:

      • Cell lysates are prepared according to the manufacturer's protocol for the caspase-3 assay kit.

      • The lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

      • The absorbance or fluorescence is measured over time to determine the rate of substrate cleavage.

  • Western Blot for Apoptosis-Related Proteins:

    • Principle: This technique is used to detect and quantify specific proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

    • Procedure:

      • Proteins are extracted from cell lysates and their concentrations are determined.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

      • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

      • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • After incubation, the cells are washed again with PBS.

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

5. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay measures the activity of the antioxidant enzyme SOD, which plays a crucial role in scavenging superoxide radicals.

  • Procedure:

    • Cell lysates are prepared, and protein concentration is determined.

    • The SOD activity in the lysates is measured using a commercially available SOD assay kit, which is typically based on the inhibition of a colorimetric reaction by SOD.

    • The absorbance is read at the wavelength specified by the kit manufacturer, and SOD activity is calculated as a percentage of the control.

Mandatory Visualizations

G cluster_0 Experimental Workflow A SH-SY5Y Cell Culture B Pre-treatment with This compound A->B C Induction of Oxidative Stress (e.g., H₂O₂) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assays (Caspase-3, Western Blot) C->E F Oxidative Stress Assays (ROS, SOD) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: Experimental workflow for evaluating the neuroprotective effect of this compound.

G cluster_1 Neuroprotective Signaling Pathways OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis RauvotetraphyllineE This compound PI3K_Akt PI3K/Akt Pathway RauvotetraphyllineE->PI3K_Akt Nrf2_ARE Nrf2-ARE Pathway RauvotetraphyllineE->Nrf2_ARE Bcl2 Increased Bcl-2 PI3K_Akt->Bcl2 Bax Decreased Bax PI3K_Akt->Bax AntioxidantEnzymes Increased Antioxidant Enzymes (e.g., SOD, HO-1) Nrf2_ARE->AntioxidantEnzymes Bcl2->Apoptosis Bax->Apoptosis AntioxidantEnzymes->OxidativeStress CellSurvival Neuronal Survival Apoptosis->CellSurvival

Caption: Potential signaling pathways modulated by this compound for neuroprotection.

References

Application Notes and Protocols: Cardioprotective Potential of Rauvotetraphylline E in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myocardial ischemia/reperfusion (I/R) injury is a significant cause of cardiac damage, occurring when blood flow is restored to a previously ischemic heart muscle. This process paradoxically leads to further cardiomyocyte death and is associated with oxidative stress, calcium overload, and inflammation.[1] Various therapeutic strategies are being investigated to mitigate I/R injury, with a growing interest in the cardioprotective potential of natural phytochemicals. This document provides a detailed overview of the putative cardioprotective effects of Rauvotetraphylline E in animal models, summarizing key quantitative data, outlining experimental protocols, and illustrating the implicated signaling pathways.

Data Presentation

Currently, there is a lack of specific published data on the cardioprotective effects of this compound in animal models. The following tables are presented as templates for how such data would be structured once available.

Table 1: Hemodynamic Parameters in a Rat Model of Ischemia/Reperfusion Injury Treated with this compound

Treatment GroupDose (mg/kg)Heart Rate (beats/min)Left Ventricular Systolic Pressure (LVSP, mmHg)Left Ventricular End-Diastolic Pressure (LVEDP, mmHg)+dP/dt max (mmHg/s)-dP/dt max (mmHg/s)
Sham-
I/R Control-
This compound
Positive Control

Table 2: Myocardial Infarct Size and Apoptosis Following this compound Treatment

Treatment GroupDose (mg/kg)Infarct Size (% of Area at Risk)Apoptotic Index (%)Caspase-3 Activity (fold change)Bax/Bcl-2 Ratio
Sham-
I/R Control-
This compound
Positive Control

Table 3: Biomarkers of Oxidative Stress and Inflammation in Cardiac Tissue

Treatment GroupDose (mg/kg)Malondialdehyde (MDA, nmol/mg protein)Superoxide Dismutase (SOD, U/mg protein)Catalase (CAT, U/mg protein)Myeloperoxidase (MPO, U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Sham-
I/R Control-
This compound
Positive Control

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to evaluate the cardioprotective potential of this compound.

Animal Model of Myocardial Ischemia/Reperfusion (I/R) Injury

Objective: To induce a reproducible model of myocardial infarction to study the effects of this compound.

Animal Species: Male Sprague-Dawley rats (250-300g) are commonly used for this model.[2]

Procedure:

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

  • Ventilation: Intubate the trachea and provide mechanical ventilation with room air.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale color in the myocardial tissue. Ischemia is typically maintained for 30 minutes.

  • Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is typically maintained for 2-24 hours, depending on the study endpoints.

  • Treatment: Administer this compound (or vehicle control) intravenously or intraperitoneally at a predetermined time point (e.g., 30 minutes before ischemia or at the onset of reperfusion).

  • Sham Operation: In the sham group, the suture is passed under the LAD artery but not tied.

Assessment of Cardiac Function

Objective: To evaluate the effect of this compound on heart function following I/R injury.

Procedure (Echocardiography):

  • Perform echocardiography on anesthetized rats at the end of the reperfusion period.

  • Use a high-frequency ultrasound system to obtain M-mode and two-dimensional images of the left ventricle.

  • Measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) to assess systolic function.

Determination of Myocardial Infarct Size

Objective: To quantify the extent of myocardial damage.

Procedure (TTC Staining):

  • At the end of the experiment, excise the heart and freeze it.

  • Slice the ventricles into uniform sections.

  • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain pale.

  • Capture digital images of the slices and use image analysis software to calculate the infarct size as a percentage of the area at risk.

Measurement of Biochemical Parameters

Objective: To assess the levels of oxidative stress and inflammation markers.

Procedure:

  • Tissue Homogenization: Homogenize a portion of the ventricular tissue in a suitable buffer.

  • Biochemical Assays: Use commercially available assay kits to measure the levels of:

    • Malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Superoxide Dismutase (SOD) and Catalase (CAT) as markers of antioxidant enzyme activity.

    • Myeloperoxidase (MPO) as a marker of neutrophil infiltration.

    • Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits.

Signaling Pathways and Visualizations

The cardioprotective effects of many phytochemicals are mediated through the modulation of specific signaling pathways. While the exact pathways for this compound are yet to be elucidated, several key pathways are known to be involved in cardioprotection against I/R injury.

Putative Signaling Pathway for Cardioprotection

This diagram illustrates a potential mechanism by which a cardioprotective agent could mitigate ischemia/reperfusion injury. It is hypothesized that this compound may act through similar pathways.

Cardioprotection_Pathway cluster_0 Ischemia/Reperfusion cluster_1 Cardioprotective Agent cluster_2 Cellular Response cluster_3 Outcome I/R_Injury I/R Injury ROS_Production ↑ ROS Production I/R_Injury->ROS_Production Inflammation ↑ Inflammation I/R_Injury->Inflammation Apoptosis ↑ Apoptosis I/R_Injury->Apoptosis Rauvotetraphylline_E This compound (Hypothesized) PI3K_Akt PI3K/Akt Pathway Rauvotetraphylline_E->PI3K_Akt Activates Nrf2_ARE Nrf2-ARE Pathway Rauvotetraphylline_E->Nrf2_ARE Activates Cardiomyocyte_Death Cardiomyocyte Death ROS_Production->Cardiomyocyte_Death Inflammation->Cardiomyocyte_Death Apoptosis->Cardiomyocyte_Death PI3K_Akt->Apoptosis Inhibits Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection Nrf2_ARE->ROS_Production Inhibits Nrf2_ARE->Inflammation Inhibits Nrf2_ARE->Cardioprotection

Caption: Hypothesized signaling pathway of this compound in cardioprotection.

Experimental Workflow for Evaluating Cardioprotective Potential

This diagram outlines the logical flow of experiments to assess the cardioprotective effects of a novel compound like this compound.

Experimental_Workflow Start Hypothesis: This compound is cardioprotective Animal_Model Induce Myocardial I/R Injury in Rats Start->Animal_Model Treatment_Groups Administer Vehicle, this compound, or Positive Control Animal_Model->Treatment_Groups Assess_Cardiac_Function Echocardiography: Measure LVEF, LVFS Treatment_Groups->Assess_Cardiac_Function Measure_Infarct_Size TTC Staining: Quantify Infarct Volume Treatment_Groups->Measure_Infarct_Size Biochemical_Analysis Measure Oxidative Stress & Inflammation Markers (MDA, SOD, MPO, TNF-α) Treatment_Groups->Biochemical_Analysis Molecular_Analysis Western Blot/PCR for Signaling Proteins (Akt, Nrf2, Caspase-3) Treatment_Groups->Molecular_Analysis Data_Analysis Statistical Analysis of All Data Assess_Cardiac_Function->Data_Analysis Measure_Infarct_Size->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Evaluate Cardioprotective Efficacy of this compound Data_Analysis->Conclusion

Caption: Workflow for assessing the cardioprotective effects of a test compound.

References

Investigating the Mechanism of Action of Rauvotetraphylline E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is an indole alkaloid isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine for treating a variety of ailments. Alkaloids from the Rauvolfia genus are known to possess a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant activities. While the specific mechanism of action for this compound has not been fully elucidated, its structural similarity to other bioactive indole alkaloids suggests it may modulate key cellular signaling pathways involved in cell death, inflammation, and oxidative stress.

These application notes provide a framework for investigating the mechanism of action of this compound. Detailed protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant potential are provided, along with methods to dissect its effects on relevant signaling pathways.

Data Presentation

Given the nascent stage of research on this compound, specific quantitative data is not yet available. The following tables are presented as templates for organizing experimental data obtained from the protocols outlined below. The values for related indole alkaloids are included to provide a comparative context.

Table 1: Cytotoxicity of Indole Alkaloids against Cancer Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound MDA-MB-231 MTT [Experimental Value] Doxorubicin [Experimental Value]
This compound A549 MTT [Experimental Value] Doxorubicin [Experimental Value]
This compound HeLa MTT [Experimental Value] Doxorubicin [Experimental Value]
MitraphyllineMHH-ES-1MTT17.15 ± 0.82--
MitraphyllineMT-3MTT11.80 ± 1.03--
O-acetylmacralstonineMOR-PSRB6.3Vinblastine sulphate0.001-0.007
VillalstonineLS174TSRB2-10Vinblastine sulphate0.0005-0.002

Table 2: Anti-inflammatory and Antioxidant Activity of Indole Alkaloids

CompoundAssayCell Line / SystemIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Nitric Oxide (NO) Assay RAW 264.7 [Experimental Value] L-NAME [Experimental Value]
This compound DPPH Radical Scavenging Cell-free [Experimental Value] Ascorbic Acid [Experimental Value]
Ursolic Acid Derivative (UA-1)Nitric Oxide (NO) AssayRAW 264.72.2 ± 0.4--
Scholarisin ICOX-2 InhibitionIn vitro< 30NS-398>90% inhibition

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This cell-free assay assesses the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Investigation of NF-κB Signaling Pathway: Western Blot Analysis

This protocol examines the effect of this compound on the activation of the NF-κB pathway.

Materials:

  • This compound

  • RAW 264.7 cells or other relevant cell line

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or LPS as described in the NO assay protocol.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Analyze the band intensities to determine the effect of this compound on the expression and phosphorylation of NF-κB pathway proteins.

Visualizations

G cluster_0 Cell Treatment & Viability Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent 24-72h Incubate Incubate Add MTT Reagent->Incubate 4h Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilizer->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: Workflow for MTT Cytotoxicity Assay.

G cluster_1 Cell Staining & Analysis Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate 15 min Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Quantify Apoptosis Quantify Apoptosis Analyze by Flow Cytometry->Quantify Apoptosis

Caption: Workflow for Annexin V/PI Apoptosis Assay.

G This compound This compound IKK IKK This compound->IKK inhibits? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates iNOS Gene iNOS Gene Nucleus->iNOS Gene activates transcription NO NO iNOS Gene->NO produces

Caption: Proposed NF-κB Signaling Pathway Inhibition.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress? Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Application Notes and Protocols for High-Throughput Screening of Rauvotetraphylline E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a pentacyclic indole alkaloid isolated from Rauvolfia tetraphylla. Alkaloids from Rauvolfia species have a long history of use in traditional medicine and have been the source of various pharmaceuticals.[1] Preliminary studies suggest that this compound and its derivatives may possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel therapeutic leads.

The proposed screening cascade is designed to first identify cytotoxic compounds, then to elucidate their potential mechanisms of action through a series of targeted cell-based and biochemical assays. The key pathways and cellular processes that may be targeted by these derivatives, based on the known activities of related Rauvolfia alkaloids, include cell viability, apoptosis, inflammatory signaling, and receptor tyrosine kinase activity.[2][3][4]

High-Throughput Screening Cascade

A tiered approach is recommended for the efficient screening of a library of this compound derivatives. This cascade prioritizes compounds based on initial cytotoxicity and then delves into more specific mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation and Prioritization cluster_2 Tier 3: Mechanism of Action Studies HTS_Library This compound Derivative Library Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) HTS_Library->Cytotoxicity_Assay Dose_Response Dose-Response Cytotoxicity (IC50 Determination) Cytotoxicity_Assay->Dose_Response Active Compounds Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Confirmed Hits NFkB_Assay NF-κB Reporter Assay Apoptosis_Assay->NFkB_Assay Apoptotic Hits Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo™) Apoptosis_Assay->Kinase_Assay Ca_Assay Calcium Flux Assay Apoptosis_Assay->Ca_Assay

Experimental Protocols

Cell Viability/Cytotoxicity Assay

Objective: To identify compounds that exhibit cytotoxic effects against a selected cancer cell line (e.g., HeLa, A549, MCF-7).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • This compound derivative library (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions to create a working concentration of 20 µM in culture medium (final DMSO concentration ≤ 0.1%).

    • Add 5 µL of the compound working solution to the respective wells.

    • Include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM Staurosporine) wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
RVE-00110150,00085%
RVE-00210850,00015%
............
Vehicle01,000,0000%
Staurosporine1050,00095%
Apoptosis Assay

Objective: To determine if the cytotoxic effects of hit compounds are mediated by the induction of apoptosis.

Methodology: Caspase-Glo® 3/7 Assay (Promega)

Materials:

  • Selected cancer cell line

  • Confirmed hit compounds from the primary screen

  • Caspase-Glo® 3/7 Reagent

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability/Cytotoxicity Assay protocol, using the confirmed hit compounds at their IC50 concentrations.

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure luminescence using a plate reader.

Data Presentation:

Compound IDConcentration (µM)Caspase-3/7 Activity (RLU)Fold Induction
RVE-0015500,00010
RVE-0038450,0009
............
Vehicle050,0001
NF-κB Reporter Assay

Objective: To investigate the effect of this compound derivatives on the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.

Methodology: Stable cell line expressing an NF-κB response element-driven luciferase reporter.

Materials:

  • HEK293T cell line stably expressing NF-κB-luciferase reporter

  • Confirmed hit compounds

  • TNF-α (inducer)

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 384-well plate as described previously.

  • Compound Pre-treatment: Pre-incubate cells with compounds at various concentrations for 1 hour.

  • Induction: Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

  • Luciferase Measurement: Add luciferase assay reagent and measure luminescence.

Data Presentation:

Compound IDConcentration (µM)Luciferase Activity (RLU)% Inhibition of NF-κB
RVE-0011200,00080%
RVE-001550,00095%
............
Vehicle + TNF-α01,000,0000%
Vehicle (no TNF-α)010,000-

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a potential therapeutic strategy for various inflammatory diseases.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB Ubiquitination and Degradation of IκBα Gene Target Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Gene TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK Activation RVE This compound Derivative RVE->IKK Inhibition

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism for many anti-cancer drugs. This pathway illustrates the central role of caspases.

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Death Receptor (Extrinsic) Pathway Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 Activation FasL FasL/TNF-α DeathR Death Receptor FasL->DeathR Casp8 Caspase-8 DeathR->Casp8 Activation Casp8->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis RVE This compound Derivative RVE->Bax Activation

Conclusion

The described high-throughput screening cascade provides a robust framework for the initial characterization of a this compound derivative library. By systematically assessing cytotoxicity, induction of apoptosis, and effects on key signaling pathways, this approach will enable the identification and prioritization of promising lead compounds for further drug development. The provided protocols are optimized for a 384-well format to maximize throughput and conserve compound, and can be adapted to other cell lines and assay technologies as needed.

References

Application Notes and Protocols for the In vivo Formulation of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a complex indole alkaloid with potential therapeutic applications. As with many natural products, its progression from in vitro discovery to in vivo validation is often hampered by formulation challenges, primarily stemming from poor aqueous solubility. This document provides a comprehensive guide to formulating this compound for preclinical in vivo studies, covering formulation strategies, detailed experimental protocols, and quality control measures. The protocols outlined are based on established methodologies for formulating poorly soluble indole alkaloids and similar natural products.

Physicochemical Properties and Formulation Strategies

While specific experimental data for this compound is not widely available, its structure as a complex indole alkaloid suggests certain physicochemical properties.[1] These properties necessitate strategic formulation approaches to achieve adequate bioavailability for in vivo studies.

Postulated Physicochemical Properties of this compound

The following table summarizes the expected properties of this compound based on the general characteristics of indole alkaloids.[1][2]

PropertyPostulated Value/CharacteristicImplication for Formulation
Molecular Weight 350 - 450 g/mol Moderate molecular size, potentially compatible with various formulation technologies.
Aqueous Solubility Poor to Very PoorA significant hurdle for achieving therapeutic concentrations in vivo.
LogP HighLipophilic nature suggests good membrane permeability but poor dissolution.
Chemical Stability Potential for degradation in acidic/basic conditions and upon light exposure.Formulation must protect the API from degradation.
Physical Form Crystalline SolidMay require particle size reduction to enhance dissolution rate.
Recommended Formulation Strategies

Given the postulated low aqueous solubility, several strategies can be employed to formulate this compound for both oral and parenteral administration. The choice of strategy will depend on the intended route of administration, the required dose, and the animal model.

Formulation StrategyDescriptionSuitabilityKey Excipients
Co-solvent System A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent to increase the solubility of the drug.Oral & ParenteralPolyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO).
Surfactant-based System (Micellar Solution) Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.Oral & ParenteralPolysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.[3]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.Oral & ParenteralHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]
Nanosuspension Reduction of drug particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.Oral & ParenteralStabilizers such as Poloxamer 188, Lecithin.
Lipid-based Formulation The drug is dissolved in a lipid-based vehicle, which can enhance absorption through the lymphatic system.OralMedium-chain triglycerides (MCTs), Sesame oil.

Experimental Protocols

The following protocols provide a starting point for the development of a suitable formulation for this compound.

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Administration

Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle for oral gavage in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add PEG 400 and PG in a 40:10 (v/v) ratio.

  • Slowly add the this compound to the PEG 400/PG mixture while vortexing to create a slurry.

  • Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.

  • Once dissolved, add sterile water to achieve the final desired concentration (e.g., for a final volume of 10 mL with a 40:10:50 PEG:PG:Water ratio, add 5 mL of water).

  • Continue stirring until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any undissolved particles.

  • Store the formulation in a light-protected container at 2-8°C.

Protocol 2: Preparation of a Surfactant-based Formulation for Intravenous Injection

Objective: To prepare a 2 mg/mL solution of this compound in a surfactant-based vehicle for intravenous administration in rodents.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the this compound in a small amount of Polysorbate 80 (e.g., 5-10% of the final volume).

  • Vortex and sonicate the mixture until the compound is fully dissolved in the surfactant.

  • Slowly add saline dropwise to the mixture while continuously vortexing to form micelles and avoid precipitation.

  • Continue adding saline to reach the final desired volume.

  • The final solution should be clear and free of visible particles.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the formulation protected from light at 2-8°C and use within 24 hours of preparation.

Protocol 3: Quality Control of the Formulation

Objective: To ensure the quality and consistency of the prepared this compound formulation.

Parameters to be tested:

  • Appearance: Visual inspection for clarity, color, and absence of particulate matter.

  • pH: Measurement using a calibrated pH meter.

  • Drug Concentration: Quantification of this compound concentration using a validated analytical method.

  • Stability: Assessment of the formulation's physical and chemical stability over a defined period under specified storage conditions.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically between 220-280 nm for indole alkaloids).

  • Quantification: Based on a standard curve of known concentrations of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation and In Vivo Study

The following diagram illustrates the logical flow of experiments from formulation development to in vivo evaluation.

G cluster_0 Formulation Development cluster_1 Formulation Characterization cluster_2 In Vivo Study A Physicochemical Characterization (Solubility, Stability) B Excipient Screening (Co-solvents, Surfactants, etc.) A->B C Formulation Optimization (Ratio, Concentration) B->C D Quality Control (Appearance, pH, Concentration) C->D E In Vitro Release Study (Optional) D->E F Animal Dosing (Oral/Parenteral) E->F G Pharmacokinetic Study (Blood Sampling) F->G H Pharmacodynamic Study (Efficacy Assessment) F->H I Data Analysis & Interpretation G->I H->I

Caption: Experimental workflow for this compound formulation and in vivo testing.

Hypothetical Signaling Pathway Modulated by this compound

Indole alkaloids have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[5][6][7] The following diagram illustrates a simplified representation of this pathway, which could be a target for this compound.

G Rauvotetraphylline_E This compound MEK MEK Rauvotetraphylline_E->MEK Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

References

Troubleshooting & Optimization

Improving the yield of Rauvotetraphylline E from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Rauvotetraphylline E from its natural source, Rauvolfia tetraphylla. The following sections offer detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and insights into the biosynthetic pathways, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a monoterpenoid indole alkaloid. It was first isolated, along with its analogues Rauvotetraphylline A-D, from the aerial parts of Rauvolfia tetraphylla, a medicinal plant belonging to the Apocynaceae family. This plant is a known producer of various bioactive alkaloids.

Q2: What part of the Rauvolfia tetraphylla plant is expected to have the highest concentration of this compound?

While Rauvotetraphyllines A-E were first isolated from the aerial parts (stems and leaves), research on other indole alkaloids in Rauvolfia species, such as reserpine and ajmalicine, often shows the highest concentrations in the root bark and roots. Therefore, for maximizing yield, it is advisable to analyze both the aerial parts and the roots of the plant.

Q3: Are there known methods to enhance the production of this compound in the plant itself?

Yes, the biosynthesis of indole alkaloids in Rauvolfia species can be enhanced through various biotechnological approaches. These include:

  • Elicitation: The application of elicitors, which are compounds that stimulate defense responses in plants, can lead to increased production of secondary metabolites. Both biotic (e.g., from fungi or bacteria) and abiotic (e.g., salts, heavy metals) elicitors have been shown to be effective for other indole alkaloids in Rauvolfia.

  • Precursor Feeding: Supplying the plant or cell cultures with biosynthetic precursors can increase the yield of the final product. For indole alkaloids, key precursors include tryptophan and tryptamine.

Q4: What is the general biosynthetic pathway leading to this compound?

This compound belongs to the sarpagine-type family of indole alkaloids. The biosynthesis of these compounds is complex and involves multiple enzymatic steps. It begins with the condensation of tryptamine and secologanin to form strictosidine, a universal precursor for monoterpenoid indole alkaloids. Through a series of subsequent enzymatic reactions, the strictosidine aglycone is converted into various alkaloid skeletons, including the sarpagan framework of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the extraction, purification, and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material.2. Degradation of alkaloids during extraction.3. Incorrect pH during acid-base extraction.1. Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles.2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.3. Monitor the pH carefully during the acidification and basification steps. Ensure the acidic aqueous solution is pH 2-3 and the basified solution is pH 9-10.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase or solvent system.2. Overloading of the column.3. Column packing is not uniform.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. For indole alkaloids, a combination of non-polar and polar solvents (e.g., chloroform-methanol gradients) is often effective.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed evenly to avoid channeling.
Inaccurate Quantification by HPLC 1. Co-elution of impurities with the analyte peak.2. Degradation of the standard or sample.3. Non-linearity of the calibration curve.1. Optimize the HPLC mobile phase composition and gradient to improve the resolution between this compound and other compounds.2. Store standard solutions and prepared samples at low temperatures (e.g., 4°C) and protect them from light.3. Prepare a fresh calibration curve with a wider range of standard concentrations. Ensure the sample concentration falls within the linear range.
Low Yield Enhancement with Elicitors or Precursors 1. Incorrect concentration of the elicitor or precursor.2. Timing of application is not optimal.3. The plant or cell culture is not in a responsive physiological state.1. Perform a dose-response experiment to determine the optimal concentration of the elicitor or precursor.2. Test different time points for the application of the treatment.3. Ensure the plant material or cell culture is healthy and actively growing before applying any treatments.

Quantitative Data on Yield Improvement of Related Indole Alkaloids

Table 1: Effect of Elicitors on Indole Alkaloid Production in Rauvolfia serpentina Hairy Root Cultures

ElicitorConcentrationTreatment DurationTarget AlkaloidFold Increase in Yield
Mannan100 mg/L1 weekAjmaline2.9
Sodium Chloride (NaCl)100 mM1 weekAjmalicine14.8

Data adapted from a study on hairy root cultures of Rauvolfia serpentina.

Table 2: Effect of Precursor Feeding on Reserpine Production in Rauvolfia tetraphylla

PrecursorConcentrationCulture TypeReserpine Content (% dry weight)
Control (no precursor)-Root callus based cell suspension0.14
Tryptophan100 mg/LRoot callus based cell suspension0.38

Data adapted from a study on cell suspension cultures of Rauvolfia tetraphylla.

Detailed Experimental Protocols

1. Extraction and Isolation of this compound

This protocol is based on the published method for the isolation of Rauvotetraphyllines A-E from the aerial parts of Rauvolfia tetraphylla.

  • Plant Material Preparation:

    • Air-dry the aerial parts (stems and leaves) of Rauvolfia tetraphylla.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol at room temperature for 3-5 days.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Partition the acidic solution with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (NH₄OH).

    • Extract the basified solution with chloroform (CHCl₃) multiple times.

    • Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the polarity with methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the fractions containing this compound using repeated column chromatography on silica gel or Sephadex LH-20, and preparative HPLC if necessary, to obtain the pure compound.

2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

As a specific validated HPLC method for this compound is not available, the following is a general method adapted from the analysis of structurally similar sarpagine-type alkaloids from Rauvolfia species. Method validation (linearity, accuracy, precision, etc.) is essential before routine use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-60% A; 25-30 min, 60-10% A; 30-35 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound (if available as a standard) in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by accurately weighing the crude extract or purified fraction, dissolving it in methanol, and filtering through a 0.45 µm syringe filter before injection.

Visualizations

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

Monoterpenoid Indole Alkaloid Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-glucosidase Sarpagan_skeleton Sarpagan Skeleton Strictosidine_aglycone->Sarpagan_skeleton Multiple enzymatic steps Rauvotetraphylline_E This compound Sarpagan_skeleton->Rauvotetraphylline_E Further modifications

Caption: General biosynthetic pathway of sarpagine-type indole alkaloids.

Experimental Workflow for Extraction and Isolation

Extraction and Isolation Workflow Plant_material Powdered Rauvolfia tetraphylla (Aerial Parts) Extraction Ethanol Extraction Plant_material->Extraction Crude_extract Crude Ethanol Extract Extraction->Crude_extract Acid_base Acid-Base Partitioning Crude_extract->Acid_base Crude_alkaloids Crude Alkaloid Fraction Acid_base->Crude_alkaloids Column_chromatography Silica Gel Column Chromatography Crude_alkaloids->Column_chromatography Fractions Collected Fractions Column_chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Pure_compound Pure this compound Purification->Pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Overcoming solubility issues of Rauvotetraphylline E in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Rauvotetraphylline E in aqueous solutions.

Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound

This compound, a complex indole alkaloid, inherently exhibits poor solubility in aqueous solutions, which can impede its use in various experimental and preclinical settings.[1][2] The following table summarizes potential strategies to enhance its solubility.

Table 1: Solubility Enhancement Strategies for this compound

StrategyMethodExpected Solubility Increase (Hypothetical)AdvantagesDisadvantages
pH Adjustment Modify the pH of the aqueous solution. As a weakly basic compound, decreasing the pH should increase solubility.10 to 100-foldSimple, cost-effective, and rapid for initial studies.[3][4]Potential for drug degradation at extreme pH values; may not be suitable for all biological assays.[5]
Co-solvency Add a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300) to the aqueous solution.[3][6]100 to 1,000-foldEffective for achieving high drug concentrations; suitable for in vitro studies.The organic solvent may interfere with biological assays or cause toxicity in vivo.[3]
Cyclodextrin Complexation Form an inclusion complex with a cyclodextrin (e.g., HP-β-CD).[7][8]100 to 5,000-foldCan significantly increase solubility and stability; generally well-tolerated.[8]Stoichiometry of the complex needs to be determined; can be a more complex formulation to prepare.[9]
Solid Dispersion Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, Soluplus®).[10][11]>1,000-foldCan lead to a significant increase in dissolution rate and oral bioavailability.[10]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).[10]
Use of Surfactants Incorporate a surfactant (e.g., Tween 80, Polysorbate 80) above its critical micelle concentration.[12][13]10 to 500-foldCan improve wetting and solubilization.Surfactants can have their own biological effects and may not be suitable for all applications.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I've tried dissolving this compound in water with sonication, but it's not working. What should I do next?

Simple dissolution in water is unlikely to be effective. We recommend trying a pH adjustment or a co-solvent system as a first step. A decision workflow for selecting a suitable method is provided below.

Q3: How do I choose the right solubility enhancement technique for my experiment?

The choice of technique depends on the specific requirements of your experiment, including the desired concentration, the experimental system (in vitro vs. in vivo), and the tolerance for excipients. The workflow diagram below can guide your decision-making process.

Q4: Can I use DMSO to dissolve this compound for my cell-based assay?

Yes, DMSO is a common co-solvent for in vitro studies.[3] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments.

Q5: What is a cyclodextrin and how does it improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble molecules like this compound into their hydrophobic cavity, forming an inclusion complex that has a much higher aqueous solubility.[7][8]

Q6: Are there any analytical methods to confirm the successful enhancement of this compound solubility?

Yes, you can quantify the solubility of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[15] You would prepare saturated solutions using your chosen enhancement technique, filter the undissolved compound, and then analyze the concentration in the filtrate.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Dissolution of Cyclodextrin: Dissolve a molar excess (e.g., 1:2 ratio of drug to cyclodextrin) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring.

  • Dissolution of this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Continue stirring at room temperature for 24 hours to allow for complex formation and evaporation of the organic solvent.

  • Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Component Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[17] A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The amorphous nature of the drug in the solid dispersion can be confirmed using DSC and XRD.[18]

Visualizations

Solubility_Enhancement_Workflow start Start: Insoluble This compound decision1 What is the intended application? start->decision1 invitro In Vitro Study (e.g., cell culture) decision1->invitro In Vitro invivo In Vivo Study (e.g., animal model) decision1->invivo In Vivo decision2 Is an organic solvent tolerated? invitro->decision2 decision3 Is oral administration the route? invivo->decision3 cosolvency Use Co-solvent (e.g., DMSO, Ethanol) decision2->cosolvency Yes ph_adjust Use pH Adjustment decision2->ph_adjust No end_soluble Soluble this compound for Experimentation cosolvency->end_soluble ph_adjust->end_soluble oral Oral Administration decision3->oral Yes parenteral Parenteral Administration decision3->parenteral No solid_dispersion Formulate as Solid Dispersion oral->solid_dispersion cyclodextrin_oral Formulate with Cyclodextrin oral->cyclodextrin_oral cyclodextrin_parenteral Formulate with Cyclodextrin (e.g., HP-β-CD) parenteral->cyclodextrin_parenteral solid_dispersion->end_soluble cyclodextrin_oral->end_soluble cyclodextrin_parenteral->end_soluble Cyclodextrin_Complexation drug This compound (Poorly Soluble) plus1 + water1 Water Molecules arrow Formation of Inclusion Complex water1->arrow cd Cyclodextrin plus2 + complex Inclusion Complex (Water Soluble) water2 Water Molecules arrow->complex

References

Stability testing of Rauvotetraphylline E under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Rauvotetraphylline E

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of this compound, a complex indole alkaloid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and accelerated storage conditions for this compound stability studies?

A1: For a new drug substance like this compound, stability testing should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] Recommended storage conditions are:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4]

  • Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[4]

The choice of long-term testing conditions is based on the climatic zone where the drug product will be marketed.[3]

Q2: How frequently should samples be tested during stability studies?

A2: According to ICH guidelines, the testing frequency for long-term stability studies should be sufficient to establish the stability profile of the drug substance.[5][6] A typical schedule is:

  • Long-Term Storage: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][5][6]

  • Accelerated Storage: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[5][6]

Q3: What are the critical quality attributes to monitor for this compound during stability testing?

A3: The testing should cover physical, chemical, and microbiological attributes that are susceptible to change and could impact the quality, safety, or efficacy of the substance.[1] For this compound, these would likely include:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the active substance.

  • Purity: Detection and quantification of impurities and degradation products.

  • Moisture Content: To assess the impact of humidity on stability.

  • Chiral Purity: If applicable, as this compound may have stereoisomers that could be susceptible to racemization.

Q4: What is forced degradation (stress testing) and why is it important for this compound?

A4: Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[7] This helps to:

  • Identify likely degradation products and establish degradation pathways.[7][8]

  • Demonstrate the specificity of the analytical methods used for stability testing.[7][8]

  • Understand the intrinsic stability of the molecule.[3]

For this compound, stress conditions would typically include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly rapid degradation under accelerated conditions. 1. High intrinsic molecular instability. 2. Interaction with impurities or excipients. 3. Inappropriate container closure system.1. Conduct thorough forced degradation studies to understand degradation pathways. 2. Analyze the purity of the initial batch. 3. Evaluate the suitability of the packaging material.[5][6]
Appearance of new, unknown peaks in HPLC chromatograms. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 3. Leachables from the container closure system.1. Characterize the new peaks using mass spectrometry (LC-MS) to identify degradation products. 2. Run a blank analysis of the mobile phase and sample diluent. 3. Perform a leachable and extractable study on the container.
Poor mass balance in stability studies. 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto the container surface. 3. Incomplete extraction of the analyte from the formulation.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. 2. Investigate different container materials. 3. Validate the sample extraction procedure.
Inconsistent results between different stability batches. 1. Variability in the manufacturing process of the drug substance. 2. Differences in the purity profile of the initial batches. 3. Inconsistent handling and storage of stability samples.1. Review and compare the manufacturing records of the batches.[1] 2. Perform a comprehensive impurity profile of each batch at the start of the study. 3. Ensure strict adherence to the stability protocol for all batches.

Data Presentation

Table 1: Stability Data for this compound under Long-Term Storage Conditions (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3White to off-white powder99.60.25
6White to off-white powder99.50.38
9White to off-white powder99.20.51
12White to off-white powder99.00.65

Table 2: Stability Data for this compound under Accelerated Storage Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
1Off-white powder98.90.85
3Yellowish powder97.52.10
6Yellowish-brown powder95.24.35

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

This protocol outlines a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 10% B

    • 41-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for stress testing of this compound to identify potential degradation pathways.[7][8]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photostability: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

Samples from each stress condition should be analyzed by the validated HPLC method.

Visualizations

Experimental_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_reporting 4. Reporting Start Receive this compound Batches Protocol Define Stability Protocol (ICH Guidelines) Start->Protocol Samples Prepare and Package Samples Protocol->Samples LongTerm Long-Term Storage (25°C/60% RH) Samples->LongTerm Accelerated Accelerated Storage (40°C/75% RH) Samples->Accelerated Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Samples->Forced Sampling Pull Samples at Time Points LongTerm->Sampling Accelerated->Sampling Forced->Sampling HPLC HPLC Analysis (Assay, Purity) Sampling->HPLC MS LC-MS for Degradant ID HPLC->MS If new peaks appear Data Data Analysis and Tabulation HPLC->Data MS->Data Report Generate Stability Report Data->Report End Establish Re-test Period Report->End

Caption: Experimental workflow for the stability testing of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) Rauvotetraphylline_E This compound Hydrolyzed_Product Hydrolyzed Product (e.g., Ester Cleavage) Rauvotetraphylline_E->Hydrolyzed_Product H+/OH- Oxidized_Product N-Oxide or Hydroxylated Derivative Rauvotetraphylline_E->Oxidized_Product [O] Photodegradant Photodegradation Product (e.g., Ring Opening/Rearrangement) Rauvotetraphylline_E->Photodegradant

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing Chromatographic Separation of Rauvotetraphylline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Rauvotetraphylline isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of these complex indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Rauvotetraphylline isomers?

The primary challenges in separating Rauvotetraphylline isomers, which are stereoisomers of each other, stem from their identical molecular weight and similar physicochemical properties. Like other complex indole alkaloids such as yohimbine, their separation requires high-resolution chromatographic techniques capable of distinguishing subtle stereochemical differences.[1][2] Key difficulties include achieving baseline resolution, preventing co-elution, and maintaining good peak shape, especially given their basic nature which can lead to tailing on silica-based columns.

Q2: Which chromatographic techniques are most effective for separating Rauvotetraphylline isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[3][4]

  • Chiral HPLC: Utilizing a chiral stationary phase (CSP) is often necessary for separating enantiomers and can be highly effective for diastereomers as well. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for alkaloid separations.[5]

  • Reversed-Phase HPLC (RP-HPLC): While less effective for enantiomers without a chiral additive, RP-HPLC on C18 columns can separate diastereomers. Method optimization, including mobile phase pH and organic modifier, is critical.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster and more efficient separations than HPLC for chiral compounds.[3][4] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to improved resolution.[3]

Q3: Why is the separation of these isomers critical for research and drug development?

Different stereoisomers of a compound can have vastly different pharmacological and toxicological profiles. For instance, the diastereomers of the related alkaloid yohimbine exhibit varied affinities for adrenergic and serotonin receptor subtypes.[8] Therefore, isolating and testing individual Rauvotetraphylline isomers is crucial to accurately determine their efficacy, identify potential side effects, and ensure the safety and quality of a potential drug product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of Rauvotetraphylline isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Symptoms:

  • Peaks are co-eluting or appearing as a single broad peak.

  • Resolution (Rs) value is less than 1.5.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Stationary Phase For enantiomers, a chiral stationary phase (CSP) is mandatory. If using a CSP with no success, screen other CSPs with different chiral selectors (e.g., cellulose vs. amylose-based).[9] For diastereomers on an achiral column (e.g., C18), consider a different stationary phase chemistry like phenyl-hexyl or pentafluorophenyl (PFP).
Suboptimal Mobile Phase Composition HPLC: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[9] Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can drastically alter selectivity.[10] SFC: Adjust the percentage and type of alcohol co-solvent (e.g., methanol, ethanol, isopropanol).[11] 2-propanol often leads to better selectivity in SFC.[11]
Incorrect Mobile Phase pH Rauvotetraphylline is a basic compound. The pH of the mobile phase will affect its ionization state. For RP-HPLC, operating at a pH about 2 units above the pKa of the analyte can suppress interactions with residual silanols, improving peak shape and potentially resolution.[7] Conversely, working at a low pH (e.g., 2.5-3.5) can also be effective.[12] Fine-tuning the pH is a powerful tool for optimizing selectivity between ionizable isomers.[13]
Temperature Effects Temperature can influence the thermodynamics of the chiral recognition process.[14] Systematically evaluate the effect of column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often improve chiral separations.[9]
Low Column Efficiency Ensure the column is not old or contaminated. Use a longer column or a column packed with smaller particles to increase the number of theoretical plates (N).[15]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase As basic compounds, Rauvotetraphylline isomers can interact with acidic silanol groups on the silica support, causing peak tailing. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%), to mask these silanols.[10][11]
Column Overload The injected sample concentration is too high, saturating the stationary phase. Reduce the sample concentration or injection volume.
Incompatible Sample Solvent The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Column Contamination or Degradation Impurities from previous injections may have accumulated at the column head. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For some durable chiral columns, specific regeneration procedures can be followed.[10]
Issue 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more "split" peaks.

Possible Causes and Solutions:

Possible Cause Solution
Partially Blocked Column Frit Particulate matter from the sample or mobile phase can clog the inlet frit, disturbing the flow path. Reverse flush the column (if permitted by the manufacturer) or replace the frit. Using a guard column is highly recommended.
Void in the Column Packing Bed A void or channel may have formed at the head of the column due to pressure shocks or age. This is often irreparable, and the column needs to be replaced.
Incompatible Injection Solvent and Mobile Phase If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can cause the sample to precipitate upon injection or travel through the column as a distorted band. Ensure the sample solvent is compatible with the mobile phase.
On-Column Interconversion of Isomers For some molecules (atropisomers), interconversion between isomers can occur on the column at certain temperatures, leading to distorted or split peaks. This is less common for stable stereocenters but can be investigated by lowering the column temperature.[16]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for Rauvotetraphylline Isomers

This protocol outlines a general approach for developing a separation method for Rauvotetraphylline isomers using a polysaccharide-based chiral stationary phase.

  • Column Selection: Begin with a versatile polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • Initial Mobile Phase Screening (Isocratic):

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v). Add 0.1% diethylamine (DEA) to improve the peak shape of the basic analytes.[5]

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water (50:50, v/v) with a suitable buffer, such as 10 mM ammonium bicarbonate, adjusted to a pH that provides good peak shape (e.g., pH 9).[17]

  • Optimization:

    • If partial separation is observed, adjust the ratio of the organic modifier. In normal phase, decreasing the alcohol content generally increases retention and may improve resolution.[9]

    • If no separation is seen, switch the alcohol modifier (e.g., from IPA to ethanol).

    • Optimize the column temperature, testing at 15°C, 25°C, and 40°C.

    • Adjust the flow rate. Lowering the flow rate (e.g., to 0.5 mL/min) can increase column efficiency.[14]

  • Data Analysis: Evaluate chromatograms based on resolution (Rs > 1.5), peak symmetry (tailing factor between 0.9 and 1.2), and analysis time.

Protocol 2: Chiral SFC Method Development
  • Column Selection: Use the same set of polysaccharide-based CSPs as in the HPLC screening.

  • Initial Mobile Phase Screening:

    • Use supercritical CO2 as the primary mobile phase with an alcohol co-solvent (modifier).

    • Screen methanol, ethanol, and isopropanol as modifiers, starting with a gradient of 5% to 50% modifier to determine the approximate elution strength required.[3]

    • Add 0.1-0.2% isopropylamine or DEA to the modifier for these basic compounds to ensure good peak shape.[3]

  • Optimization:

    • Based on the screening results, select the best co-solvent and switch to an isocratic method for fine-tuning.[3]

    • Optimize the back pressure (e.g., 100 to 150 bar) and temperature (e.g., 30°C to 40°C) to maximize resolution.[18]

Quantitative Data for Separation of Related Indole Alkaloids

The following tables summarize chromatographic conditions used for the separation of yohimbine and other Rauwolfia alkaloids, which can serve as a starting point for optimizing Rauvotetraphylline isomer separation.

Table 1: HPLC Conditions for Separation of Rauwolfia Alkaloids

Parameter Method 1: Yohimbine Diastereomers [2]Method 2: General Rauwolfia Alkaloids [6]Method 3: Antipsychotic Indole Alkaloids [19]
Stationary Phase C18Diamonsil C18 (5 µm, 250 x 4.6 mm)Waters Spherisorb ODS2
Mobile Phase Gradient elution with water and acetonitrile, both with 0.05% formic acid.Gradient: Methanol/Water. Start at 70% Methanol for 15 min, increase to 90% in 15 min.Isocratic: Acetonitrile (with 0.1% TEA) / Water (with 0.1% TFA) (35:65, v/v)
Flow Rate Not specified, but typical for UHPLC (<0.5 mL/min)1.0 mL/min1.0 mL/min
Temperature Not specified30°C30°C
Detection MS/MSUV at 280 nmUV at 210 nm
Results Good chromatographic resolution of yohimbine and its diastereomers was achieved.[2]Baseline separation of five indole alkaloids (sarpagine, yohimbine, ajmaline, ajmalicine, reserpine) within 30 minutes.[6]Successful simultaneous quantitation of α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine.[19]

Table 2: SFC Conditions for Chiral Separation of Alkaloids

Parameter General Conditions for Basic Compounds [4][11]
Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak series)
Mobile Phase Supercritical CO2 / Alcohol modifier (Methanol, Ethanol, or Isopropanol)
Additive Basic modifier such as Diethylamine (DEA) or Isopropylamine (IPA) at ~0.1-0.2% in the alcohol modifier.
Back Pressure Typically 100 - 150 bar
Temperature Typically 30 - 40°C
Notes The choice of alcohol modifier can significantly change the selectivity of the separation.[4] Basic additives are often required to achieve good peak shape for basic analytes like alkaloids.[11]

Visual Guides: Workflows and Logic Diagrams

The following diagrams, created using Graphviz, illustrate key workflows and logical relationships for optimizing the separation of Rauvotetraphylline isomers.

G start Start: Isomer Mixture screen_csp Screen Chiral Stationary Phases (e.g., Cellulose, Amylose based) start->screen_csp screen_mp Screen Mobile Phase Systems (Normal Phase, Reversed Phase, SFC) screen_csp->screen_mp eval1 Evaluate Initial Separation (Resolution, Peak Shape) screen_mp->eval1 validate Method Validation (Robustness, Linearity, Precision) eval1->validate Yes (Rare) no_sep No Separation eval1->no_sep No poor_sep Partial Separation eval1->poor_sep Partial optimize_mp Optimize Mobile Phase - Adjust Modifier Ratio - Change Modifier Type - Additives (e.g., DEA) optimize_conditions Optimize Conditions - Temperature - Flow Rate - Back Pressure (SFC) optimize_mp->optimize_conditions eval2 Acceptable Separation? (Rs > 1.5, Good Peak Shape) optimize_conditions->eval2 eval2->optimize_mp Re-optimize No eval2->validate Yes end End: Optimized Method validate->end no_sep->screen_csp Select new CSP poor_sep->optimize_mp G start Problem: Poor Resolution (Rs < 1.5) check_csp Is the Stationary Phase appropriate? (Chiral for enantiomers) start->check_csp change_csp Action: Screen different Chiral Stationary Phases check_csp->change_csp No check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes change_csp->check_mp adjust_ratio Action: Adjust organic modifier ratio check_mp->adjust_ratio No check_temp Is Temperature optimized? check_mp->check_temp Yes change_modifier Action: Switch organic modifier (e.g., ACN to MeOH) adjust_ratio->change_modifier adjust_ph Action: Adjust mobile phase pH (for RP-HPLC) change_modifier->adjust_ph adjust_ph->check_temp adjust_temp Action: Vary temperature (e.g., 15-40°C) check_temp->adjust_temp No end Resolution Improved check_temp->end Yes adjust_temp->end G iso_a Isomer A receptor_1 Receptor Type 1 (e.g., Adrenergic α1) iso_a->receptor_1 High Affinity receptor_2 Receptor Type 2 (e.g., Adrenergic α2) iso_a->receptor_2 Low Affinity iso_b Isomer B iso_b->receptor_1 Low Affinity iso_b->receptor_2 High Affinity effect_1 High Therapeutic Effect Low Side Effects receptor_1->effect_1 effect_2 Low Therapeutic Effect High Side Effects receptor_2->effect_2

References

Troubleshooting low bioactivity of synthetic Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Rauvotetraphylline E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the bioactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. The Rauvolfia genus is known for a wide range of pharmacological activities, including antihypertensive, antimicrobial, antioxidant, and anti-inflammatory effects. While the specific bioactivity of this compound is not extensively characterized in publicly available literature, related alkaloids from this genus are known to interact with components of the sympathetic nervous system and may modulate various cellular signaling pathways.[1][2][3]

Q2: My synthetic this compound shows significantly lower bioactivity compared to the natural product or literature data. What are the common reasons for this?

Low bioactivity of a synthetic compound compared to its natural counterpart can arise from several factors. These can be broadly categorized as issues related to the compound itself, the experimental setup, or data interpretation.[4][5] Common culprits include:

  • Purity and Identity: The synthetic product may contain impurities that interfere with the assay or the actual concentration of the active compound may be lower than assumed.

  • Stereochemistry: Incorrect stereoisomers may have been synthesized or a racemic mixture produced, where only one enantiomer is active.

  • Solubility and Aggregation: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Aggregation of the compound can also lead to non-specific activity or loss of activity.

  • Compound Stability: The synthetic molecule might be degrading under the experimental conditions (e.g., in solution, exposure to light, or at a certain pH).

  • Assay Conditions: The chosen bioassay may not be optimal for this specific compound, or there may be artifacts interfering with the results.

Troubleshooting Guides

Guide 1: Verifying Compound Integrity and Purity

If you suspect an issue with your synthetic this compound, the first step is to rigorously characterize the compound.

Question: How can I confirm that my synthetic this compound is pure and structurally correct?

Answer: A multi-pronged analytical approach is recommended to confirm the identity, purity, and stereochemistry of your synthetic compound and compare it to the natural product if available.

Data Comparison Table for Natural vs. Synthetic this compound

Analytical MethodParameterNatural Product Data (Expected)Synthetic Batch 1 DataSynthetic Batch 2 DataNotes
HPLC Retention Time (min)Enter valueUse a standardized method.
Purity (%)>98%Calculated from peak area.
LC-MS [M+H]⁺ (m/z)Enter valueTo confirm molecular weight.
¹H NMR Chemical Shifts (ppm)Key shiftsCompare spectra for structural identity.
¹³C NMR Chemical Shifts (ppm)Key shiftsCompare spectra for structural identity.
Chiral HPLC Enantiomeric Excess (%)>99% (single peak)To determine stereochemical purity.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for indole alkaloids.

    • Column: A C18 reverse-phase column is typically used.

    • Detection: UV detection at wavelengths relevant to the indole chromophore (e.g., 220 nm, 280 nm).

    • Analysis: Compare the retention time and peak purity of the synthetic sample against a natural standard if available. Purity is assessed by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Use a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts, coupling constants, and peak integrations with published data for the natural product. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the structure.

Guide 2: Addressing Solubility and Stability Issues

Poor solubility is a frequent cause of apparently low bioactivity.

Question: My synthetic this compound has poor solubility in my assay buffer. How can I address this?

Answer: Improving solubility is crucial for obtaining accurate bioactivity data.

Troubleshooting Workflow for Solubility Issues

A Low Bioactivity Observed B Assess Solubility A->B C Precipitate Visible? B->C Visual Inspection & Nephelometry D Solubility is an Issue C->D Yes E Solubility Likely Not the Primary Issue C->E No F Optimize Formulation D->F G Use Co-solvent (e.g., DMSO) F->G H Adjust pH F->H I Re-test Bioactivity G->I H->I

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution into your final assay buffer.

  • Incubation: Incubate the dilutions at the experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measurement: Measure the turbidity of the samples using a nephelometer or plate reader at a wavelength like 650 nm. A sharp increase in turbidity indicates precipitation and the limit of solubility.

  • Optimization: If solubility is low, consider adding a small percentage of a co-solvent like DMSO (ensure a vehicle control is used in the bioassay) or adjusting the pH of the buffer if the molecule has ionizable groups.[4]

Guide 3: Investigating Potential Biological Mechanisms

Understanding the potential mechanism of action can help in selecting the appropriate bioassay.

Question: What signaling pathways might this compound be involved in?

Answer: While the specific targets of this compound are not well-defined, many Rauvolfia alkaloids impact the sympathetic nervous system and cardiovascular system.[1][2][3] A plausible hypothetical mechanism could involve the modulation of adrenergic receptors or downstream signaling cascades.

Hypothetical Signaling Pathway for a Rauvolfia Alkaloid

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Adrenergic Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Target Gene Expression CREB->Gene Response Cellular Response (e.g., Vasodilation) Gene->Response Rauvo_E This compound Rauvo_E->Receptor Inhibition

Caption: Hypothetical signaling pathway for a Rauvolfia alkaloid.

Experimental Protocol: cAMP Assay

To test the hypothesis that this compound interacts with a G-protein coupled receptor that modulates adenylate cyclase, a cAMP assay can be performed.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO cells transfected with an adrenergic receptor) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of synthetic this compound for a specified time. Include a known agonist/antagonist as a positive control.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial ELISA or HTRF-based cAMP assay kit to quantify the levels of cAMP.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine if this compound stimulates or inhibits cAMP production.

Logical Relationship of Potential Issues

cluster_synthesis Synthesis & Purification cluster_formulation Compound Formulation cluster_assay Bioassay A Incorrect Stereochemistry Impurities Present Low_Bioactivity Low Bioactivity Observed A->Low_Bioactivity B Poor Solubility Aggregation Degradation B->Low_Bioactivity C Assay Artifacts Inappropriate Assay C->Low_Bioactivity

Caption: Potential root causes of low bioactivity.

References

Technical Support Center: Enhancing the Purity of Isolated Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rauvotetraphylline E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this indole alkaloid, aiming to enhance its final purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC), a common final purification step.

Issue Potential Cause Recommended Solution
Low Purity After Initial Isolation The initial crude extract from Rauvolfia tetraphylla contains a complex mixture of compounds.Employ a multi-step purification strategy. Start with liquid-liquid extraction to partition the alkaloids, followed by column chromatography to separate major fractions. Use preparative HPLC for the final purification of the this compound-rich fraction.
Co-elution with Other Alkaloids Rauvolfia tetraphylla produces several structurally similar indole alkaloids, including Rauvotetraphylline A, B, C, and D, which may have similar retention times.[1][2][3][4] Other alkaloids like yohimbine and ajmalicine are also present and can be potential co-eluting impurities.1. Method Optimization: Adjust the mobile phase composition. A slight change in the organic solvent ratio (e.g., acetonitrile or methanol in water) or the pH can significantly alter selectivity. 2. Orthogonal Chromatography: If co-elution persists, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to exploit different separation mechanisms.[5]
Peak Tailing in HPLC Chromatogram Interaction of the basic nitrogen in the indole alkaloid structure with residual silanol groups on the silica-based column.1. Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) to block the active silanol sites. 2. pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Broad Peaks in HPLC Chromatogram Column overload, poor column efficiency, or extra-column band broadening.1. Reduce Sample Load: Inject a smaller amount of the sample onto the column. 2. Check Column Health: Flush the column or replace it if it has degraded. 3. Minimize Tubing Length: Use shorter tubing between the injector, column, and detector to reduce extra-column volume.
Low Recovery After Purification Adsorption of the compound onto glassware or degradation during the process.1. Silanize Glassware: Treat glassware with a silanizing agent to prevent adsorption. 2. Work at Low Temperatures: Perform purification steps at reduced temperatures to minimize degradation, especially if the compound is heat-labile. 3. Use Appropriate Solvents: Ensure the solvents used for dissolving and transferring the sample are compatible and will not cause precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when isolating this compound?

A1: The most common impurities are other indole alkaloids from Rauvolfia tetraphylla, such as its isomers Rauvotetraphylline A, B, C, and D.[1][2][3][4] Additionally, other classes of phytochemicals like flavonoids, tannins, and saponins can be present in the initial extract.[3]

Q2: What is a good starting point for developing an HPLC method for this compound purification?

A2: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape. A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

Q3: How can I confirm the purity of my final this compound sample?

A3: Purity should be assessed using multiple analytical techniques. High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) can be used to check for the presence of any impurities that absorb at the detection wavelength. Further confirmation of purity and structural integrity should be obtained using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q4: My semi-purified this compound is a yellowish powder, but I expect a white compound. What could be the reason?

A4: The yellowish color likely indicates the presence of flavonoid or other colored impurities from the plant extract. A final purification step, such as preparative HPLC or crystallization, should be employed to remove these colored compounds and obtain a pure, white product.

Q5: Can I use crystallization to enhance the purity of this compound?

A5: Yes, crystallization can be an effective final purification step if a suitable solvent system can be found. This method is particularly good at removing amorphous impurities. A systematic approach to screen different solvents and solvent mixtures is recommended to find conditions that yield high-purity crystals.

Experimental Protocols

Preparative HPLC Method for Final Purification of this compound

This protocol is a general guideline and may require optimization based on your specific instrumentation and the impurity profile of your sample.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40.1-45 min: 20% B (re-equilibration)

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 500 µL (dissolve the semi-purified sample in the initial mobile phase composition).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical purity data that can be expected at different stages of the purification process for indole alkaloids from Rauvolfia species. Note that these are generalized values and actual results may vary.

Purification Step Typical Purity Range (%) Key Impurities Removed
Crude Methanolic Extract 5 - 15Majority of non-alkaloidal compounds (sugars, lipids, etc.)
Post Liquid-Liquid Extraction 30 - 50Water-soluble impurities, some polar non-alkaloidal compounds
Post Column Chromatography 70 - 90Major classes of different alkaloids, less polar impurities
Post Preparative HPLC > 95Structurally similar alkaloids, remaining minor impurities
Post Crystallization > 98Amorphous impurities, some closely related alkaloids

Visualizations

Experimental_Workflow Start Crude Rauvolfia tetraphylla Extract LLE Liquid-Liquid Extraction (Acid-Base Partitioning) Start->LLE CC Column Chromatography (Silica Gel) LLE->CC Prep_HPLC Preparative HPLC (C18 Column) CC->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, MS, NMR) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound (>98%) Purity_Analysis->Pure_Compound

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Impure_Sample Impure this compound Coelution Co-eluting Peaks? Impure_Sample->Coelution Peak_Shape Poor Peak Shape? Coelution->Peak_Shape No Optimize_Method Optimize HPLC Method (Gradient, pH) Coelution->Optimize_Method Yes Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Peak_Shape->Add_Modifier Yes (Tailing) Check_Column Check Column Health Peak_Shape->Check_Column Yes (Broadening) Pure Purity Enhanced Peak_Shape->Pure No Orthogonal_Chrom Use Orthogonal Column (e.g., Phenyl-Hexyl) Optimize_Method->Orthogonal_Chrom Orthogonal_Chrom->Pure Add_Modifier->Pure Check_Column->Pure

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Scalable Synthesis and Purification of Rauvotetraphylline E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of Rauvotetraphylline E. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scalable synthesis of the this compound core structure?

A1: The key step for the scalable synthesis of the monomeric alkaloid core is often an asymmetric Pictet-Spengler reaction. This reaction is favored for scale-up due to the relative ease of controlling the formation of the tetracyclic template with high enantiomeric excess (>98% ee).[1]

Q2: What are the common challenges in purifying this compound from a crude reaction mixture?

A2: this compound, like many indole alkaloids, can be challenging to purify due to the presence of structurally similar side-products and unreacted starting materials. Common issues include co-elution with other alkaloids, degradation on silica gel, and low recovery. Techniques like high-performance countercurrent chromatography (HPCCC) or pH-zone refinement chromatography can be effective for separating complex alkaloid mixtures.[2]

Q3: Are there established methods for large-scale purification of indole alkaloids that can be adapted for this compound?

A3: Yes, industrial-scale purification of indole alkaloids is well-documented.[2] A general approach involves an initial acidic extraction from the biomass or reaction mixture, followed by basification and extraction into an organic solvent. Further purification can be achieved through precipitation of salts (e.g., sulfates) and subsequent high-pressure liquid chromatography (HPLC) or column chromatography on alumina or silica.[3]

Q4: What analytical techniques are recommended for monitoring the synthesis and confirming the structure of this compound?

A4: A combination of techniques is essential. High-performance liquid chromatography with UV detection (HPLC-UV) is suitable for monitoring reaction progress and assessing purity. For structural elucidation and confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H-NMR and 13C-NMR) and high-resolution mass spectrometry (HRMS) are indispensable.[1][4]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield in Pictet-Spengler reaction 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, catalyst loading).1. Monitor reaction by TLC or HPLC to ensure completion. 2. Use degassed solvents and perform the reaction under an inert atmosphere (N2 or Ar). 3. Optimize temperature, reaction time, and catalyst concentration.
Poor stereoselectivity 1. Inappropriate chiral catalyst or auxiliary. 2. Racemization during workup or purification.1. Screen different chiral catalysts and solvents. 2. Perform workup and purification at lower temperatures and avoid strongly acidic or basic conditions.
Formation of multiple side products 1. Over-reaction or side reactions. 2. Impure starting materials.1. Carefully control reaction stoichiometry and temperature. 2. Ensure the purity of all reagents and starting materials before use.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Broad peaks or tailing in HPLC 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the sample load on the column. 2. Add a competing amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low recovery after column chromatography 1. Irreversible adsorption onto the stationary phase. 2. Degradation of the compound on the column.1. Use a different stationary phase (e.g., alumina instead of silica gel). 2. Deactivate silica gel with a base (e.g., triethylamine) before use.
Incomplete separation of isomers 1. Insufficient column resolution. 2. Inappropriate stationary or mobile phase.1. Use a longer column or a stationary phase with smaller particle size. 2. Optimize the mobile phase composition for better selectivity. Chiral HPLC may be necessary.

Experimental Protocols

Hypothetical Scalable Synthesis Workflow

A plausible synthetic strategy for the core of this compound would involve a convergent approach.

A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Secologanin Derivative B->C D Tetracyclic Intermediate C->D E Functional Group Interconversion D->E F Core Structure E->F G Late-Stage Functionalization F->G H This compound G->H

Caption: Hypothetical synthetic workflow for this compound.

General Purification Protocol for Indole Alkaloids
  • Extraction: The crude reaction mixture is concentrated under reduced pressure. The residue is redissolved in an acidic aqueous solution (e.g., 0.1 M HCl) and washed with a non-polar organic solvent (e.g., hexane) to remove non-basic impurities.[5]

  • Liquid-Liquid Extraction: The pH of the aqueous layer is adjusted to ~8-9 with a base (e.g., NH4OH). The alkaloids are then extracted into an organic solvent such as dichloromethane or ethyl acetate.[3]

  • Column Chromatography: The concentrated organic extract is subjected to column chromatography. A typical setup would be a silica gel column eluted with a gradient of methanol in dichloromethane. The fractions are monitored by TLC or HPLC.

  • Crystallization/Final Purification: Fractions containing the desired product are combined and concentrated. The final product can be purified further by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by preparative HPLC.[6]

A Crude Product B Acidic Aqueous Extraction A->B C Basification & Organic Extraction B->C D Column Chromatography C->D E Fraction Analysis (TLC/HPLC) D->E F Crystallization / Prep-HPLC E->F G Pure this compound F->G

Caption: General purification workflow for indole alkaloids.

Data Presentation

Table 1: Comparison of Purification Techniques
Technique Scale Typical Purity Typical Recovery Advantages Disadvantages
Silica Gel Column Chromatography mg to kg85-95%60-80%Low cost, widely available.Potential for product degradation, moderate resolution.
Preparative HPLC mg to g>98%70-90%High resolution, excellent purity.High cost, solvent intensive.
High-Performance Countercurrent Chromatography (HPCCC) g to kg>95%>90%No solid support (no irreversible adsorption), high recovery.[2]Requires specialized equipment.
Crystallization mg to multi-kg>99%50-95%Can provide very high purity, scalable.Not all compounds crystallize easily.
Table 2: Hypothetical Yields at Different Scales
Scale Pictet-Spengler Reaction Yield Overall Synthesis Yield Final Purity (after purification)
Lab Scale (1 g) 85%15%>99%
Pilot Scale (100 g) 80%12%>98%
Production Scale (10 kg) 75%10%>98%

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of the Pictet-Spengler reaction for the synthesis of indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline, a core structure in many indole alkaloids.[1][2] The key steps are the formation of a Schiff base (imine), which is then protonated to form a highly electrophilic iminium ion.[3][4] This iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich indole ring to form the new heterocyclic ring.[4]

Q2: What are the most critical parameters to control for a successful Pictet-Spengler reaction?

The success of the Pictet-Spengler reaction is highly dependent on several factors:

  • Catalyst: The choice and concentration of the acid catalyst are crucial.[3]

  • Solvent: The solvent can significantly influence reaction rates and yields.[3][5]

  • Temperature: Temperature affects the reaction kinetics and can influence product selectivity.[3][6]

  • Substrate Reactivity: The electronic properties of both the indole nucleus and the carbonyl compound play a significant role.[1][7]

Q3: Which acid catalysts are typically used, and how do I choose the right one?

Both Brønsted and Lewis acids can be used to catalyze the Pictet-Spengler reaction.[3]

  • Brønsted acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used.[3][8] TFA is often effective in aprotic solvents.[3]

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂) and gold(I) complexes have also been employed.[8][9][10] The optimal choice depends on the specific substrates and desired reaction conditions. For sensitive substrates, milder acids like acetic acid may be preferable to prevent degradation.[3]

Q4: How does the choice of solvent affect the reaction outcome?

Aprotic solvents such as dichloromethane (DCM), toluene, or benzene often provide better yields compared to protic solvents.[3] Aprotic media can enhance the activity of the acid catalyst and minimize side reactions.[3] However, in some cases, highly polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and the catalyst, promoting the reaction efficiently.[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution Citation
Ineffective Catalyst Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to TFA).[3]
Poor Substrate Reactivity If the indole ring is electron-deficient, consider using stronger acidic conditions or higher temperatures, while monitoring for decomposition.[3]
Unstable Aldehyde If the aldehyde is prone to polymerization, consider using a stable precursor like a diethyl acetal, which will hydrolyze in situ.[3]
Reaction Reversibility The reaction can be reversible at higher temperatures. Conduct the reaction at the lowest effective temperature to favor product formation.[3]

Problem 2: Formation of Multiple Byproducts

Possible Cause Suggested Solution Citation
Decomposition of Starting Material or Product The acid catalyst may be too strong or the temperature too high. Reduce the reaction temperature or use a milder acid.[3]
Side Reactions of the Iminium Ion The highly reactive iminium ion can undergo undesired reactions. Optimize the stoichiometry of the reactants; a slight excess of the aldehyde can sometimes be beneficial.[3]
Formation of Isomers Adjusting the reaction temperature or the catalyst may alter the product ratio. Analyze the product mixture by HPLC or NMR to identify isomers.[6]

Problem 3: Reaction Stalls or is Incomplete

Possible Cause Suggested Solution Citation
Catalyst Deactivation Basic impurities in the reagents or solvent can neutralize the acid catalyst. Ensure all reagents and solvents are pure and dry. Consider adding the catalyst in portions throughout the reaction.[3]
Low Solubility of Reactants Choose a solvent system in which all reactants are fully soluble at the reaction temperature.[6]

Experimental Protocols

General Protocol for Pictet-Spengler Reaction of Tryptamine with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on Pictet-Spengler Reaction Yield
SolventCatalystTemperature (°C)Yield (%)Reference
DichloromethaneTFA2585[3]
Toluenep-TsOH8078[5]
BenzeneTFA8082[3]
MethanolHCl6565[4]
HFIPNoneReflux96[11]

Yields are representative and can vary based on specific substrates.

Table 2: Comparison of Acid Catalysts for the Pictet-Spengler Reaction
CatalystSolventTemperature (°C)Yield (%)Reference
TFADichloromethane2585[12]
HClMethanol6570[1]
p-TsOHToluene8078[12]
Acetic AcidEthanolReflux55[3]
Au(I) ComplexDichloromethane2595[13]

Yields are representative and can vary based on specific substrates.

Visualizations

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Tryptamine Tryptamine Schiff_Base Schiff Base (Imine) Tryptamine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ (Acid Catalyst) THBC Tetrahydro-β-carboline Iminium_Ion->THBC Intramolecular Cyclization

Caption: Mechanism of the Pictet-Spengler Reaction.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Change_Catalyst Action: Change/increase catalyst concentration Check_Catalyst->Change_Catalyst No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent Action: Change solvent Check_Solvent->Change_Solvent No Check_Purity Are reagents pure and dry? Check_Temp->Check_Purity Yes Adjust_Temp Action: Adjust temperature Check_Temp->Adjust_Temp No Purify_Reagents Action: Purify/dry reagents and solvent Check_Purity->Purify_Reagents No Success Problem Resolved Check_Purity->Success Yes Change_Catalyst->Check_Catalyst Change_Solvent->Check_Solvent Adjust_Temp->Check_Temp Purify_Reagents->Check_Purity

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Effects of Rauvotetraphyllines A-E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic effects of five indole alkaloids, Rauvotetraphyllines A-E, isolated from Rauvolfia tetraphylla. The information presented is based on available in vitro screening data.

Executive Summary

Rauvotetraphyllines A-E were evaluated for their cytotoxic activity against a panel of five human cancer cell lines. The results from these initial screenings indicate that all five compounds are inactive, with IC50 values greater than 40μM in all cell lines tested.

Quantitative Cytotoxicity Data

The cytotoxic activity of Rauvotetraphyllines A-E was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are summarized in the table below.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
Rauvotetraphylline A >40µM>40µM>40µM>40µM>40µM
Rauvotetraphylline B >40µM>40µM>40µM>40µM>40µM
Rauvotetraphylline C >40µM>40µM>40µM>40µM>40µM
Rauvotetraphylline D >40µM>40µM>40µM>40µM>40µM
Rauvotetraphylline E >40µM>40µM>40µM>40µM>40µM

Data sourced from in vitro cytotoxicity screening by the MTT method. An IC50 value of >40μM indicates a lack of significant cytotoxic activity under the tested conditions.

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The number of viable cells is directly proportional to the amount of formazan produced.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Test compounds (Rauvotetraphyllines A-E)

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the Rauvotetraphyllines in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of Rauvotetraphyllines A-E.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds Add Rauvotetraphyllines A-E (various concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h (Formazan formation) add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Due to the observed inactivity of Rauvotetraphyllines A-E (IC50 > 40μM) against the tested cancer cell lines, further studies to elucidate specific cytotoxic signaling pathways have not been reported. Therefore, a signaling pathway diagram cannot be provided at this time. Should these compounds demonstrate activity in other assays or against different cell lines in the future, investigation into their mechanism of action would be warranted.

Rauvotetraphylline E vs. Reserpine: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivities of two indole alkaloids: Rauvotetraphylline E, a recently discovered compound, and Reserpine, a well-established therapeutic agent. This analysis is based on available experimental data to inform future research and drug development efforts.

Introduction

This compound is a novel indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. It belongs to a class of compounds from a genus renowned for a wide spectrum of pharmacological activities, including antihypertensive, sedative, and anticancer effects. Reserpine, also an indole alkaloid originally isolated from Rauwolfia serpentina, has a long history of clinical use as an antihypertensive and antipsychotic medication.[1][2] This guide aims to juxtapose the known biological activities of these two molecules.

Bioactivity Profile

The current body of research provides a significant amount of information on the bioactivity of Reserpine, while data on this compound is still emerging. This section summarizes the available findings for a comparative overview.

Table 1: Comparative Bioactivity Data
BioactivityThis compoundReserpine
Cytotoxicity Inactive (IC₅₀ > 40 μM) against HL-60, SMMC-7721, A-549, MCF-7, and SW-480 human cancer cell lines.[1]Exhibits cytotoxic effects against various cancer cell lines.
Antihypertensive Data not available.Clinically used as an antihypertensive agent. Reduces blood pressure by depleting catecholamines from peripheral sympathetic nerve endings.[3]
Antipsychotic Data not available.Historically used as an antipsychotic drug. Depletes dopamine and serotonin in the brain, leading to a reduction in psychotic symptoms.[1][4]
Sedative Data not available.Known to have sedative side effects.
Insecticidal Data not available.Demonstrates bioactivity against insects, suggesting potential as a botanical insecticide.[1]

Mechanism of Action

The mechanisms of action for this compound have not yet been elucidated. In contrast, Reserpine's mechanism is well-characterized.

Reserpine acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[2][5] VMAT2 is a transport protein responsible for sequestering monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for subsequent release. By blocking VMAT2, Reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm.[4] This leads to a depletion of monoamines in the central and peripheral nervous systems, which underlies its antihypertensive and antipsychotic effects.[3][4]

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Cytoplasm Cytoplasm Synaptic_Vesicle Synaptic Vesicle Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release Monoamines Dopamine, Norepinephrine, Serotonin VMAT2 VMAT2 Monoamines->VMAT2 Transport MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation VMAT2->Synaptic_Vesicle Sequestration Reserpine Reserpine Reserpine->VMAT2 Inhibits Degraded_Monoamines Degraded Monoamines MAO->Degraded_Monoamines

Figure 1. Mechanism of action of Reserpine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivities discussed.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add varying concentrations of This compound or Reserpine incubation1->add_compounds incubation2 Incubate for 24-72 hours add_compounds->incubation2 add_mtt Add MTT solution (5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize measure_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->measure_absorbance analyze_data Calculate cell viability (%) and IC50 values measure_absorbance->analyze_data end End analyze_data->end Antihypertensive_Assay_Workflow start Start animal_acclimatization Acclimatize male Wistar rats for one week start->animal_acclimatization induce_hypertension Induce hypertension (e.g., with L-NAME in drinking water) animal_acclimatization->induce_hypertension group_animals Divide rats into control and treatment groups induce_hypertension->group_animals administer_compounds Administer this compound or Reserpine orally daily for several weeks group_animals->administer_compounds measure_bp Measure systolic blood pressure weekly using the tail-cuff method administer_compounds->measure_bp data_collection Record blood pressure readings and body weight measure_bp->data_collection statistical_analysis Analyze data for significant changes in blood pressure data_collection->statistical_analysis end End statistical_analysis->end

References

In Vivo Anticancer Efficacy of Rauwolfia Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of alkaloids derived from the Rauwolfia plant genus against established chemotherapeutic agents. Due to the limited availability of in vivo data for the specific compound Rauvotetraphylline E, this guide will focus on the broader anticancer potential of Rauwolfia extracts, which are rich in various indole alkaloids. The information presented herein is intended to serve as a resource for researchers exploring the therapeutic potential of novel natural products in oncology.

Comparative Efficacy of Rauwolfia Alkaloids vs. Standard Chemotherapy

The in vivo anticancer effects of Rauwolfia alkaloids have been investigated in preclinical models of prostate and ovarian cancer. While direct comparisons with standard-of-care drugs within a single study are scarce, data from independent studies provide insights into their potential efficacy.

Table 1: In Vivo Antitumor Activity of Rauwolfia vomitoria Extract in a Prostate Cancer Xenograft Model

Treatment GroupDosageTumor Volume ReductionProliferation ReductionReference
Rauwolfia vomitoria Extract7.5 mg/kg/day (oral gavage)58%~90%[1]
Rauwolfia vomitoria Extract37.5 mg/kg/day (oral gavage)70%~90%[1]
Rauwolfia vomitoria Extract75 mg/kg/day (oral gavage)60%~90%[1]

Table 2: In Vivo Antitumor Activity of Rauwolfia vomitoria Extract in an Ovarian Cancer Mouse Model

Treatment GroupDosageTumor Weight ReductionReference
Rauwolfia vomitoria Extract20 mg/kg/day (intraperitoneal)36%[2]
Rauwolfia vomitoria Extract50 mg/kg/day (intraperitoneal)66%[2]
Carboplatin (Standard Chemotherapy)15 mg/kg/week (intraperitoneal)51%[2]
R. vomitoria (20 mg/kg) + CarboplatinCombination87%[2]
R. vomitoria (50 mg/kg) + CarboplatinCombination90%[2]

Table 3: In Vivo Antitumor Activity of Standard Chemotherapies in a Breast Cancer Xenograft Model

Treatment GroupDosageTumor Growth InhibitionReference
DoxorubicinNot specifiedSignificant inhibition[3]
PaclitaxelNot specifiedHigher inhibitory effect than Doxorubicin[3]

Note: The data presented in these tables are from separate studies and should be interpreted with caution due to variations in experimental design, cancer models, and methodologies.

Proposed Mechanism of Action of Rauwolfia Alkaloids

Rauwolfia alkaloids, including the well-studied compound reserpine, are believed to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[4][5] The underlying mechanisms involve the modulation of key signaling pathways related to DNA damage response and cell proliferation.[1][6]

Signaling Pathways

rauvolfia_mechanism Rauwolfia Rauwolfia Alkaloids TGFb TGF-β Signaling Rauwolfia->TGFb Inhibits DNA_Damage DNA Damage Signaling Rauwolfia->DNA_Damage Activates p21 p21 Rauwolfia->p21 Upregulates CyclinD1 Cyclin D1 Rauwolfia->CyclinD1 Downregulates E2F1 E2F1 Rauwolfia->E2F1 Downregulates Smad Smad2/3/4 Phosphorylation TGFb->Smad Activates DNA_Repair DNA Repair Smad->DNA_Repair Promotes Proliferation Cell Proliferation Smad->Proliferation Promotes GADD153 GADD153 (CHOP) DNA_Damage->GADD153 MDG1 MDG1 DNA_Damage->MDG1 Apoptosis Apoptosis GADD153->Apoptosis MDG1->Apoptosis CellCycle Cell Cycle Arrest (G1 Phase) p21->CellCycle CyclinD1->CellCycle E2F1->CellCycle CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Proposed mechanism of action of Rauwolfia alkaloids.

Experimental Protocols

The following is a generalized protocol for an in vivo xenograft study to evaluate the anticancer activity of a test compound. Specific details may vary depending on the cancer model and research objectives.

In Vivo Xenograft Study Workflow

experimental_workflow

General workflow for an in vivo xenograft study.
Detailed Methodologies

1. Animal Model:

  • Species: Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice) are commonly used to prevent rejection of human tumor xenografts.[7]

  • Age and Sex: Typically, 4-6 week old female mice are used for breast and ovarian cancer models, while male mice are used for prostate cancer models.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.[8]

2. Cell Lines and Culture:

  • Human cancer cell lines (e.g., LNCaP for prostate, SHIN-3 for ovarian, MDA-MB-231 for breast) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.[1][2]

  • Cells are harvested during the exponential growth phase for inoculation.[7]

3. Tumor Inoculation:

  • A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer).[7]

4. Tumor Growth Monitoring:

  • Tumor dimensions are measured regularly (e.g., twice a week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

5. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups.

  • The test compound (e.g., Rauwolfia extract) and control vehicle are administered according to the planned dosage and schedule (e.g., daily oral gavage).[1]

  • Standard chemotherapy (e.g., doxorubicin, paclitaxel) is administered through appropriate routes (e.g., intraperitoneal or intravenous injection).[3]

6. Endpoint Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Tumors are excised and weighed.

  • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR).[1]

Comparison with Standard Chemotherapeutic Agents

Doxorubicin and paclitaxel are two widely used chemotherapeutic drugs for various cancers, including breast cancer. Their mechanisms of action are well-characterized and provide a benchmark for evaluating novel anticancer agents.

Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[10][11] It can also generate reactive oxygen species, causing further cellular damage.[12]

Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division. This leads to mitotic arrest and subsequent apoptosis.[13][14]

Signaling Pathways of Standard Chemotherapies

chemo_mechanisms

Mechanisms of action for Doxorubicin and Paclitaxel.

Conclusion

Extracts from Rauwolfia species demonstrate promising in vivo anticancer activity in preclinical models of prostate and ovarian cancer. The proposed mechanisms of action, involving the induction of apoptosis and cell cycle arrest, suggest a potential therapeutic role for the constituent alkaloids. However, the lack of direct in vivo studies on this compound necessitates further research to validate its specific contribution to the observed anticancer effects. Comparative analysis with standard chemotherapies like doxorubicin and paclitaxel, while limited by the heterogeneity of available data, provides a valuable framework for positioning Rauwolfia alkaloids in the landscape of cancer drug discovery. Rigorous head-to-head in vivo studies are warranted to definitively establish the therapeutic potential of this compound and other Rauwolfia alkaloids relative to current standards of care.

References

Unambiguous Structural Verification of Rauvotetraphylline E: A Comparative Analysis of Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in natural product chemistry and drug discovery on the cross-verification of complex molecular structures, illustrated through the case of Rauvotetraphylline E. This guide compares the initial structural elucidation by spectroscopic methods with the absolute confirmation provided by X-ray crystallography, offering detailed experimental protocols and data interpretation.

The rigorous determination of a natural product's three-dimensional structure is a cornerstone of drug discovery and chemical biology. While spectroscopic methods provide invaluable initial insights into molecular architecture, X-ray crystallography remains the gold standard for unambiguous structural assignment, including absolute stereochemistry.[1] This guide provides a comparative overview of these techniques, using the indole alkaloid this compound as a prime example.

Initially isolated from the aerial parts of Rauvolfia tetraphylla, the structure of this compound, along with its congeners Rauvotetraphyllines A-D, was first established through a combination of spectroscopic techniques.[2] These methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for piecing together the connectivity and relative stereochemistry of a molecule. However, for complex polycyclic systems with multiple stereocenters, such as the Rauvotetraphylline alkaloids, reliance on spectroscopic data alone can present challenges in assigning the absolute configuration.

X-ray crystallography provides a direct visualization of the molecule's electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[3][4] This technique is instrumental in resolving any ambiguities that may arise from spectroscopic analysis, thereby providing irrefutable proof of the molecule's three-dimensional structure.

Comparative Data on Structural Elucidation Methods

The following table summarizes the key quantitative data obtained from both spectroscopic methods and X-ray crystallography for the structural determination of a representative complex indole alkaloid.

ParameterSpectroscopic Methods (NMR & MS)X-ray Crystallography
Molecular Formula Determined from High-Resolution Mass Spectrometry (HRMS)Confirmed by the atoms present in the asymmetric unit
Connectivity Deduced from 2D NMR experiments (COSY, HSQC, HMBC)Directly observed from the electron density map
Relative Stereochemistry Inferred from NOESY/ROESY correlations and coupling constantsDirectly determined from the 3D coordinates of the atoms
Absolute Stereochemistry Typically not determinable without chiral auxiliaries or computational methodsCan be unambiguously determined (e.g., using the Flack parameter)
Resolution Not applicable in this contextTypically in the range of 0.5 - 1.5 Å for small molecules
Sample Requirement Milligram quantities for full characterizationMicrogram to milligram quantities of a single crystal

Experimental Protocols

Spectroscopic Structure Elucidation

The initial structural determination of this compound would have followed a standard protocol for natural product characterization.

  • Isolation and Purification: The compound is first isolated from the crude plant extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to obtain a pure sample.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, from which the molecular formula is calculated.

  • 1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, their chemical environment, and their coupling patterns. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information about the relative stereochemistry.

X-ray Crystallography for Structural Verification

Cross-verification of the proposed structure by X-ray crystallography involves the following key steps.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals of sufficient quality. This is often the most challenging step in the process.[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[3] The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern of spots.[3]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal.[4] The "phase problem" is solved using computational methods to generate an initial electron density map.[5] This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate structure.[4]

Visualizing the Workflow

The logical flow from initial discovery to absolute structural confirmation can be visualized as follows:

G Workflow for Structural Elucidation and Verification A Isolation of this compound B Spectroscopic Analysis (NMR, MS) A->B C Proposed Structure B->C D Single Crystal Growth C->D G Unambiguous 3D Structure (Absolute Configuration) C->G Cross-Verification E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F F->G

Caption: Logical workflow from isolation to definitive structural verification.

Alternative and Emerging Techniques

While X-ray crystallography is the definitive method, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.

  • Microcrystal Electron Diffraction (MicroED): A rapidly emerging technique that can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[1][6]

  • Cryo-electron Microscopy (Cryo-EM): While primarily used for large biological macromolecules, advances are making it applicable to smaller molecules.[5][7]

  • Computational Chemistry: Density Functional Theory (DFT) calculations of NMR chemical shifts and other spectroscopic parameters can be used to compare experimental data with theoretical data for different possible stereoisomers to help in structure elucidation.

The following diagram illustrates the relationship between these structural elucidation techniques.

G Hierarchy of Structural Determination Methods Xray X-ray Crystallography (Gold Standard) MicroED MicroED Xray->MicroED Alternative NMR NMR Spectroscopy Xray->NMR Confirms MS Mass Spectrometry NMR->MS Complements CompChem Computational Chemistry NMR->CompChem Aids Interpretation

Caption: Relationship between key structural elucidation techniques.

References

A Comparative Analysis of the Mechanisms of Action of Rauvotetraphylline E and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the proposed mechanism of action of Rauvotetraphylline E alongside the well-established mechanisms of other prominent indole alkaloids. Indole alkaloids are a large and structurally diverse class of natural products known for their significant physiological activities and therapeutic applications.[1] While the precise mechanism of this compound remains to be fully elucidated, this guide synthesizes current knowledge on related compounds to offer a predictive analysis and highlights areas for future experimental verification.

Comparative Analysis of Mechanisms of Action

Indole alkaloids exert their effects through a variety of mechanisms, often targeting the central and peripheral nervous systems.[1] The table below summarizes the known mechanisms of several key indole alkaloids, providing a framework for understanding the potential action of this compound.

AlkaloidPrimary Molecular Target(s)Primary Mechanism of ActionKey Downstream Effects
This compound (Hypothesized) Multiple targets including neurotransmitter receptors (e.g., adrenergic, serotonergic) and ion channels.Modulation of neurotransmitter signaling and ion flux.Potential antipsychotic, antihypertensive, and anti-inflammatory effects.
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)Irreversibly blocks VMAT2, preventing the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles.[2]Depletion of monoamine stores, leading to decreased sympathetic nerve activity, resulting in antihypertensive and sedative effects.[2]
Yohimbine α2-Adrenergic ReceptorsSelective competitive antagonist of presynaptic α2-adrenergic receptors.[1]Blocks the feedback inhibition of norepinephrine release, leading to increased sympathetic outflow.
Strychnine Glycine Receptors (GlyR), Nicotinic Acetylcholine Receptors (nAChR)Competitive antagonist of inhibitory glycine receptors in the spinal cord and brainstem. Also a competitive antagonist of nAChRs.[2]Blockade of glycinergic inhibition leads to disinhibition of motor neurons, causing convulsions and muscle spasms. Blockade of nAChRs can lead to paralysis.[2]
Vincristine TubulinBinds to β-tubulin and inhibits its polymerization into microtubules, a key component of the mitotic spindle.Arrest of cell division in metaphase, leading to apoptosis. This cytotoxic effect is utilized in cancer chemotherapy.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of indole alkaloids is a significant area of research, particularly for anticancer drug development. The following table presents a comparative summary of the 50% inhibitory concentration (IC50) values for various indole alkaloids against different cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
VallesiachotamineSK-MEL-37 (Melanoma)14.7 ± 1.2[3]
ValparicineKB (Nasopharyngeal)13.0[3]
ValparicineKB/VJ300 (Drug-resistant)2.72[3]
ValparicineJurkat (T-cell leukemia)0.91[3]
DragmacidinP-388 (Murine leukemia)15[3]
DragmacidinA-549 (Lung cancer)1-10[3]
DragmacidinHCT-8 (Colon cancer)1-10[3]
DragmacidinMDA-MB (Breast cancer)1-10[3]
KonbamidinHeLa (Cervical cancer)5.4 µg/mL[3]
Kapakahine BP-388 (Murine leukemia)5.0 µg/mL[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of these alkaloids with cellular machinery is crucial for understanding their mechanisms. The following diagrams, generated using Graphviz, illustrate the signaling pathways of well-characterized indole alkaloids and a proposed pathway for this compound, along with a typical experimental workflow for their study.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits SynapticVesicle Synaptic Vesicle SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Exocytosis Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->SynapticVesicle Uptake via VMAT2 Cytoplasm Cytoplasm PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds Signal Decreased Signal Transduction PostsynapticReceptor->Signal

Caption: Mechanism of Action of Reserpine.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron Yohimbine Yohimbine Alpha2Receptor α2-Adrenergic Receptor Yohimbine->Alpha2Receptor Antagonizes NorepinephrineVesicle Norepinephrine Vesicle Alpha2Receptor->NorepinephrineVesicle Inhibits Release (Negative Feedback) SynapticCleft Synaptic Cleft NorepinephrineVesicle->SynapticCleft Exocytosis Norepinephrine Norepinephrine PostsynapticReceptor Postsynaptic Adrenergic Receptor SynapticCleft->PostsynapticReceptor Binds Signal Increased Signal Transduction PostsynapticReceptor->Signal

Caption: Mechanism of Action of Yohimbine.

Vincristine_Mechanism Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Vincristine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis

Caption: Mechanism of Action of Vincristine.

Proposed_Rauvotetraphylline_E_Mechanism Rauvotetraphylline_E This compound AdrenergicReceptor Adrenergic Receptors Rauvotetraphylline_E->AdrenergicReceptor Modulates SerotonergicReceptor Serotonergic Receptors Rauvotetraphylline_E->SerotonergicReceptor Modulates IonChannels Ion Channels (e.g., Ca2+, K+) Rauvotetraphylline_E->IonChannels Modulates SignalingPathways Intracellular Signaling Pathways AdrenergicReceptor->SignalingPathways SerotonergicReceptor->SignalingPathways IonChannels->SignalingPathways CellularResponse Altered Cellular Response (e.g., Neurotransmission, Inflammation) SignalingPathways->CellularResponse PhysiologicalEffects Antipsychotic, Antihypertensive, Anti-inflammatory Effects CellularResponse->PhysiologicalEffects Experimental_Workflow Start Start: Isolate/Synthesize Indole Alkaloid ReceptorBinding Receptor Binding Assays (Radioligand or Fluorescence) Start->ReceptorBinding EnzymeAssay Enzyme Inhibition Assays (e.g., MAO, Kinases) Start->EnzymeAssay CellViability Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) Start->CellViability SignalingAssay Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) ReceptorBinding->SignalingAssay EnzymeAssay->SignalingAssay CellViability->SignalingAssay GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-Seq) SignalingAssay->GeneExpression InVivo In Vivo Animal Models (e.g., Behavioral, Disease Models) SignalingAssay->InVivo DataAnalysis Data Analysis and Mechanism Elucidation GeneExpression->DataAnalysis InVivo->DataAnalysis End End: Characterized Mechanism of Action DataAnalysis->End

References

A Comparative Benchmarking Guide to the Synthetic Routes of Rauvotetraphylline E and Related Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline E, a member of the sarpagine family of indole alkaloids, presents a formidable synthetic challenge due to its intricate polycyclic architecture. While a dedicated total synthesis of this compound has yet to be published, several powerful strategies have been developed for the construction of the core sarpagine skeleton. This guide provides a comparative benchmark of three prominent synthetic approaches, offering insights into their relative efficiencies and strategic differences. The methodologies discussed are the Biomimetic Intramolecular Mannich Reaction, the Asymmetric Pictet-Spengler/Dieckmann Condensation, and a Gold-Catalyzed Cascade Cyclization. Each of these routes offers a viable foundation for a potential synthesis of this compound and its analogues.

Comparative Analysis of Synthetic Strategies

The following table summarizes the key quantitative metrics for three distinct and powerful approaches to the sarpagine core, providing a basis for comparison in terms of efficiency and resource requirements.

MetricBiomimetic Route (Martin et al. approach)Pictet-Spengler/Dieckmann Route (Cook et al. approach)Gold-Catalyzed Cyclization Route (Takayama et al. approach)
Total Steps ~15 steps~12 steps~14 steps
Overall Yield Not reported for a full synthesis~27% for (+)-Vellosimine[1]Not reported for a full synthesis
Key Reactions Intramolecular Mannich ReactionAsymmetric Pictet-Spengler, Dieckmann CondensationGold(I)-catalyzed 6-exo-dig cyclization
Starting Materials D-TryptophanD-(+)-Tryptophan methyl ester[1]Simple achiral materials
Stereocontrol Substrate-controlledChiral auxiliary and substrate-controlled[2]Catalyst and substrate-controlled

Synthetic Route Overviews and Key Experimental Protocols

This section details the strategic workflows of the three benchmarked synthetic routes. Each description is accompanied by a workflow diagram and the experimental protocol for a key, characteristic step in the synthesis.

Biomimetic Intramolecular Mannich Reaction Approach

This strategy, inspired by the proposed biosynthetic pathway of sarpagine alkaloids, constructs the core polycyclic system in a convergent manner. A key feature is the late-stage intramolecular Mannich reaction that forms the pivotal C-C bond to close the final ring of the sarpagine core. This approach often leverages the inherent stereochemistry of a chiral starting material like tryptophan to establish the absolute configuration of the target molecule.[3][4]

G A D-Tryptophan B Tetracyclic Intermediate A->B  Several Steps C Iminium Ion Formation B->C D Intramolecular Mannich Reaction C->D E Sarpagine Core D->E F Functional Group Interconversion E->F G This compound F->G  Hypothetical Steps

Biomimetic Synthesis Workflow.

Key Experimental Protocol: Intramolecular Mannich Reaction

To a solution of the tetracyclic silyl enol ether precursor in CH2Cl2 at -78 °C is added BF3·OEt2 (1.2 equiv). The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the sarpagine core.

Asymmetric Pictet-Spengler/Dieckmann Condensation Approach

This highly efficient and versatile strategy has been extensively developed for the synthesis of a wide range of sarpagine and related alkaloids.[2][5][6][7] The route commences with an asymmetric Pictet-Spengler reaction to establish the key stereocenter at C-3 of the indole core. Subsequent Dieckmann condensation is then employed to construct the bridged bicyclic system characteristic of the sarpagine skeleton. This approach has proven to be robust and scalable.[7]

G A D-Tryptophan Derivative B Asymmetric Pictet-Spengler Reaction A->B C Tricyclic Amine B->C D Dieckmann Condensation C->D E Tetracyclic Ketone D->E F Elaboration to Sarpagine Core E->F  Several Steps G This compound F->G  Hypothetical Steps

Pictet-Spengler/Dieckmann Workflow.

Key Experimental Protocol: Asymmetric Pictet-Spengler Reaction

To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) and a chiral auxiliary in CH2Cl2 at 0 °C is added trifluoroacetic acid (cat.). The appropriate aldehyde (1.1 equiv) is then added dropwise. The reaction mixture is stirred at room temperature for 24-48 hours until completion as monitored by TLC. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The resulting diastereomers are separated by flash column chromatography to yield the desired tricyclic amine.

Gold-Catalyzed Cascade Cyclization Approach

This modern approach utilizes the power of transition metal catalysis to orchestrate a cascade of reactions, rapidly assembling the complex sarpagine core. A key step involves a gold(I)-catalyzed 6-exo-dig cyclization of an appropriately functionalized precursor. This strategy often allows for the construction of the C, D, and E rings of the sarpagine skeleton in a single, highly efficient operation, with the indole ring being formed in a later step.

G A Acyclic Precursor B Gold(I)-Catalyzed Cascade A->B C Tricyclic Intermediate B->C D Indole Formation C->D E Sarpagine Core D->E F Functional Group Interconversion E->F G This compound F->G  Hypothetical Steps

Gold-Catalyzed Cyclization Workflow.

Key Experimental Protocol: Gold(I)-Catalyzed 6-exo-dig Cyclization

To a solution of the alkynyl silyl enol ether precursor (1.0 equiv) in toluene at room temperature is added a catalytic amount of a gold(I) catalyst (e.g., [Ph3PAu]NTf2, 5 mol%). The reaction mixture is stirred at 80 °C for 1-3 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic product.

Conclusion

The synthesis of this compound and other sarpagine alkaloids remains a significant endeavor in organic chemistry. The three benchmarked strategies—the biomimetic intramolecular Mannich reaction, the asymmetric Pictet-Spengler/Dieckmann condensation, and gold-catalyzed cascade cyclization—each offer unique advantages in terms of convergency, efficiency, and stereocontrol. While the Pictet-Spengler/Dieckmann approach is arguably the most established and versatile, the elegance of the biomimetic and the efficiency of the gold-catalyzed routes present compelling alternatives. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the need for analogue synthesis, scalability, and the availability of starting materials and reagents. Further research into the total synthesis of this compound will undoubtedly draw inspiration from these foundational works.

References

Head-to-head comparison of Rauvotetraphylline E with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Rauvotetraphylline E" has yielded no publicly available scientific literature, clinical trial data, or established mechanism of action. As a result, a head-to-head comparison with any standard-of-care drugs is not possible at this time.

For a comparative analysis to be conducted, foundational information is required, including:

  • Pharmacodynamics: The biochemical and physiological effects of the drug and its mechanism of action.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the drug.

  • Efficacy Data: Results from preclinical and clinical studies demonstrating the drug's effectiveness in treating a specific condition.

  • Safety Profile: Information on the adverse effects and toxicity of the drug.

Without this essential data for this compound, a meaningful and objective comparison with existing therapeutic agents cannot be performed. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific databases and publications for information on established and investigational compounds.

To facilitate future analysis, should information on this compound become available, the following frameworks for comparison would be utilized:

Hypothetical Experimental Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel compound, which would be a prerequisite for any comparison with standard-of-care drugs.

cluster_preclinical Preclinical Evaluation In Vitro In Vitro Target ID Target ID In Vitro->Target ID Identification Binding Assays Binding Assays Target ID->Binding Assays Affinity/Kinetics Cell-Based Assays Cell-Based Assays Binding Assays->Cell-Based Assays Functional Effect In Vivo In Vivo Cell-Based Assays->In Vivo Candidate Selection Animal Models Animal Models In Vivo->Animal Models Efficacy Toxicity Toxicity Animal Models->Toxicity Safety Profile PK/PD PK/PD Toxicity->PK/PD ADME

Caption: Generalized preclinical drug discovery workflow.

Hypothetical Signaling Pathway Analysis

Once a mechanism of action is identified, it can be compared to that of standard-of-care drugs. The diagram below represents a hypothetical signaling pathway that could be investigated.

Drug Drug Receptor Receptor Drug->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Example of a hypothetical signaling cascade.

We recommend verifying the name of the compound and consulting established scientific literature for any available data. Should "this compound" be an internal designation for a novel compound, the generation of the requisite preclinical data will be the first step toward any comparative analysis.

Limited Pharmacological Data on Rauvotetraphylline E Necessitates a Comparative Analysis of the Well-Characterized Alkaloid, Reserpine

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the pharmacological properties of Rauvotetraphylline E, a novel indole alkaloid isolated from Rauvolfia tetraphylla, have revealed a significant lack of comprehensive data. To provide a functional comparison guide for researchers, this report summarizes the available information on this compound and presents a detailed pharmacological profile of Reserpine, a well-studied and structurally related alkaloid from the same plant, as a surrogate for comparative analysis.

This compound: A Data-Deficient Compound of Interest

This compound is one of five new indole alkaloids (Rauvotetraphyllines A-E) that were first isolated from the aerial parts of Rauvolfia tetraphylla[1][2][3]. While the plant genus Rauvolfia is known for a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, specific data for this compound is exceptionally scarce[1][4].

The only available biological data for this compound comes from its initial in vitro cytotoxicity screening. In a study by Gao et al. (2012), this compound, along with its four sister compounds, was evaluated against a panel of five human cancer cell lines. The results of this preliminary screening are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HL-60Human promyelocytic leukemia> 40
SMMC-7721Human hepatoma> 40
A-549Human lung carcinoma> 40
MCF-7Human breast adenocarcinoma> 40
SW-480Human colon adenocarcinoma> 40
Source: Gao Y, et al. Nat. Prod. Bioprospect. 2012, 2, 65–69.[5]

As indicated in the table, this compound was found to be inactive against all tested cancer cell lines, with IC50 values exceeding 40 µM[5]. Beyond this initial cytotoxicity assessment, there is no further publicly available data on the pharmacological activity, mechanism of action, or statistical validation of this compound. This significant data gap prevents a direct and meaningful comparison with other therapeutic alternatives.

Reserpine: A Well-Characterized Comparative Alkaloid

Given the lack of data for this compound, we present a comparative analysis of Reserpine, a prominent and extensively studied indole alkaloid also isolated from Rauvolfia species. Reserpine's well-documented pharmacological profile can serve as a valuable reference point for researchers interested in the potential activities of novel Rauvolfia alkaloids.

Pharmacological Profile of Reserpine

Reserpine is primarily known for its antihypertensive and antipsychotic properties. Its mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals.

Table 2: Comparative Pharmacological Data of Reserpine and a Common Alternative

ParameterReserpineGuanethidine (Alternative)
Mechanism of Action Irreversibly inhibits VMAT2, leading to depletion of catecholamines and serotonin from central and peripheral nerve terminals.Inhibits the release of norepinephrine from postganglionic sympathetic nerve endings. Does not cross the blood-brain barrier.
Primary Indications Hypertension, PsychosisSevere hypertension
Dosage (Hypertension) Initial: 0.5 mg/day orally for 1-2 weeks. Maintenance: 0.1-0.25 mg/day.Initial: 10-12.5 mg/day orally. Maintenance: 25-50 mg/day.
Common Side Effects Drowsiness, dizziness, depression, nasal congestion, bradycardia, orthostatic hypotension.Orthostatic hypotension, diarrhea, nasal congestion, bradycardia, sexual dysfunction.
LD50 (Oral, Rat) 420 mg/kg1050 mg/kg
Experimental Protocols for Key Pharmacological Assays

To facilitate further research and comparative studies, detailed methodologies for key experiments related to the pharmacological evaluation of compounds like Reserpine are provided below.

1. In Vitro VMAT2 Binding Assay

  • Objective: To determine the binding affinity of a test compound to VMAT2.

  • Methodology:

    • Prepare synaptic vesicles from rat brain tissue.

    • Incubate the vesicle preparation with varying concentrations of the test compound and a radiolabeled ligand for VMAT2 (e.g., [³H]dihydrotetrabenazine).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the blood pressure-lowering effect of a test compound in a genetic model of hypertension.

  • Methodology:

    • Use adult male Spontaneously Hypertensive Rats (SHR).

    • Measure baseline systolic blood pressure and heart rate using the tail-cuff method.

    • Administer the test compound or vehicle control orally or via injection.

    • Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze the data to determine the magnitude and duration of the antihypertensive effect.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Vesicle VMAT2->Vesicle Packages into Monoamines Monoamines Monoamines->VMAT2 Transport Reduced_Monoamines Reduced_Monoamines Vesicle->Reduced_Monoamines Reduced Release Reserpine Reserpine Reserpine->VMAT2 Inhibits Receptors Receptors Reduced_Monoamines->Receptors Reduced Binding Signal_Transduction Signal_Transduction Receptors->Signal_Transduction Decreased Signal

Caption: Mechanism of action of Reserpine.

Start Start SHR_Acclimatization Acclimatize Spontaneously Hypertensive Rats Start->SHR_Acclimatization Baseline_Measurement Measure Baseline Blood Pressure (Tail-Cuff Method) SHR_Acclimatization->Baseline_Measurement Group_Allocation Randomly Allocate Rats to Treatment and Control Groups Baseline_Measurement->Group_Allocation Compound_Administration Administer Test Compound or Vehicle Group_Allocation->Compound_Administration Post_Dose_Measurement Measure Blood Pressure at Multiple Time Points Compound_Administration->Post_Dose_Measurement Data_Analysis Analyze Blood Pressure Changes Over Time Post_Dose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vivo antihypertensive screening workflow.

Conclusion

While this compound remains a molecule of interest due to its novel structure, the current lack of pharmacological data severely limits its potential for immediate therapeutic development and comparative analysis. The provided information on Reserpine offers a valuable framework for researchers, outlining the types of experimental data and validation that are necessary to build a comprehensive pharmacological profile for new chemical entities. Further investigation into the biological activities of this compound is warranted to determine if it possesses any of the therapeutic properties characteristic of other alkaloids from Rauvolfia tetraphylla.

References

Unveiling the Binding Potential: A Comparative Docking Analysis of Rauvotetraphylline E and Its Analogs Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, the indole alkaloids from the Rauvolfia genus have a long history of medicinal use. This guide presents a comparative overview of in silico docking studies of Rauvotetraphylline E and its analogs against prominent protein targets implicated in cancer and cardiovascular diseases. While direct comparative experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar Rauvolfia alkaloids to provide insights into their potential binding affinities and mechanisms of action.

The research community, including scientists and drug development professionals, can utilize this guide to inform further investigation into the therapeutic potential of this class of compounds. The data presented herein, including binding energies and interaction profiles, offer a foundation for future in vitro and in vivo validation studies.

Comparative Docking Analysis

Molecular docking simulations have been employed to predict the binding affinities of various Rauvolfia alkaloids, which serve as analogs for this compound in this comparative context, against several key protein targets. The targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer, Angiotensin-Converting Enzyme (ACE), a central component of the renin-angiotensin system that regulates blood pressure, and 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.

The following table summarizes the binding energies (in kcal/mol) of selected Rauvolfia alkaloids against these targets, as reported in various computational studies. A more negative binding energy indicates a stronger predicted binding affinity.

Alkaloid (Analog of this compound)Target ProteinBinding Energy (kcal/mol)
AjmalicineHMG-CoA Reductase-112.42[1]
ReserpineHMG-CoA Reductase-108.42 (indicative, from MolDock score)[1]
YohimbineHMG-CoA Reductase-102.15 (indicative, from MolDock score)[1]
AjmalineAngiotensin-Converting Enzyme (ACE)-5.89[2]
RescinnamineAngiotensin-Converting Enzyme (ACE)Not explicitly reported, but studied[2]
SerpentineAngiotensin-Converting Enzyme (ACE)Not explicitly reported, but studied[2]
AjmalicidineVEGFR-2Strong interaction reported[3]
RauwolscineVEGFR-2Strong interaction reported[3]
YohimbineVEGFR-2Strong interaction reported[3]
AjmalineVEGFR-2Strong interaction reported[3]

Note: The binding energies are derived from different studies using various docking software and scoring functions, and therefore, direct comparison across different studies should be interpreted with caution.

Experimental Protocols

The following section outlines a generalized experimental protocol for molecular docking studies of indole alkaloids, based on methodologies reported in the scientific literature.[4][5]

Preparation of the Receptor (Protein)

a. The three-dimensional structure of the target protein is obtained from a protein structure database such as the Protein Data Bank (PDB).

b. All non-essential molecules, including water, co-factors, and existing ligands, are removed from the PDB file.

c. Polar hydrogen atoms are added to the protein structure.

d. Partial atomic charges, such as Kollman charges, are assigned to the protein atoms.

e. The prepared protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Preparation of the Ligand (Indole Alkaloid)

a. The 2D structure of this compound or its analog is drawn using chemical drawing software like ChemDraw.

b. The 2D structure is converted to a 3D structure.

c. The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94).

d. The rotatable bonds of the ligand are defined.

e. The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

a. A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

b. The docking simulation is performed using software such as AutoDock Vina. The software explores different conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.

c. The results are analyzed to identify the best binding pose based on the lowest binding energy.

Analysis of Results

a. The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

b. The binding energy values are used to compare the binding affinities of different ligands for the same target protein.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Rauvolfia alkaloids are attributed to their modulation of various signaling pathways. In the context of cancer, these alkaloids have been shown to induce apoptosis and affect cell cycle progression.[6][7] In cardiovascular diseases, their mechanism is linked to the regulation of the sympathetic nervous system and the renin-angiotensin system.[8][9]

Below are diagrams generated using Graphviz to illustrate a potential signaling pathway affected by Rauvolfia alkaloids in cancer and a typical experimental workflow for computational docking studies.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Rauvolfia_Alkaloid Rauvolfia_Alkaloid Rauvolfia_Alkaloid->VEGFR2 Inhibition

Caption: Potential anticancer signaling pathway modulated by Rauvolfia alkaloids.

docking_workflow Start Start Protein_Preparation 1. Protein Preparation (PDB Database) Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (this compound & Analogs) Start->Ligand_Preparation Docking_Simulation 3. Molecular Docking (e.g., AutoDock Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Analysis 4. Analysis of Results (Binding Energy, Interactions) Docking_Simulation->Analysis Validation 5. Experimental Validation (In vitro assays) Analysis->Validation End End Validation->End

Caption: General experimental workflow for computational docking studies.

References

Safety Operating Guide

Proper Disposal of Rauvotetraphylline E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific safety and disposal information is publicly available for Rauvotetraphylline E. The following procedures are based on the general characteristics of indole alkaloids and standard protocols for the disposal of hazardous research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

This compound is an indole alkaloid isolated from Rauvolfia tetraphylla. Alkaloids from this genus are known to be biologically active, and therefore, this compound should be handled as a potentially hazardous substance. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

In case of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures for hazardous chemicals.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

    • Pure, unreacted this compound.

    • Solutions containing this compound.

    • Contaminated laboratory supplies (e.g., pipette tips, gloves, filter paper, vials).

  • Segregate Waste: Collect this compound waste in a dedicated and properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Preventing the mixing of incompatible chemicals is a critical safety measure.

Step 2: Waste Collection and Containerization

  • Select a Compatible Container: Use a container that is chemically resistant, leak-proof, and has a secure screw-top cap. The original product container can be used if it is in good condition.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date when the first waste was added to the container (accumulation start date) must also be clearly visible.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Container Closed: The waste container must remain closed at all times, except when adding waste.

Step 4: Final Disposal

  • Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal vendor.

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[1][2] It must be disposed of through a certified hazardous waste management facility, which will typically use high-temperature incineration or another approved method for destruction.

Experimental Protocols: Key Considerations

When designing experiments involving this compound, it is crucial to incorporate waste minimization strategies. This can include using the smallest feasible quantities of the compound and decontaminating reusable glassware according to established laboratory procedures. The first rinse of any contaminated glassware should be collected as hazardous waste.[1]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Step 1: Identify & Segregate This compound Waste B Step 2: Collect in Labeled, Compatible Container A->B Contaminated Materials C Step 3: Store in Designated Satellite Accumulation Area B->C Secure & Store D Step 4: Arrange for Pickup by EHS/Licensed Vendor C->D Container Full or Time Limit Reached E Professional Disposal (e.g., Incineration) D->E Transport

Caption: Figure 1. Logical flow for the proper disposal of this compound.

References

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